molecular formula C9H6BrF3N2 B8012415 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Cat. No.: B8012415
M. Wt: 279.06 g/mol
InChI Key: GMCIGYFNFPSNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a useful research compound. Its molecular formula is C9H6BrF3N2 and its molecular weight is 279.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-1-methyl-3-(trifluoromethyl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-15-7-4-5(10)2-3-6(7)8(14-15)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCIGYFNFPSNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole is a high-value heterocyclic building block used extensively in the discovery of small-molecule kinase inhibitors and nuclear receptor modulators. Its structural architecture combines three critical features for drug design:

  • 6-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex pharmacophores.

  • 3-Trifluoromethyl Group: A metabolically stable, lipophilic moiety that enhances membrane permeability and modulation of electronic properties without introducing liability for oxidative metabolism.

  • 1-Methyl Indazole Core: The N1-methylation locks the tautomeric state of the indazole, preventing promiscuous binding modes and improving solubility compared to the free N-H heterocycle.

This guide provides a definitive technical analysis of its synthesis, reactivity, and characterization, moving beyond basic catalog data to actionable experimental intelligence.

Chemical Structure & Properties[1][2][3][4][5][6]

Core Physicochemical Data
PropertyValueNotes
IUPAC Name This compound
CAS Number Not widely listed; specific isomer derived from 1000341-21-8 parentParent: 6-Bromo-3-(trifluoromethyl)-1H-indazole
Molecular Formula C₉H₆BrF₃N₂
Molecular Weight 279.06 g/mol
Exact Mass 277.9666
LogP (Calc) ~3.8Highly lipophilic due to -CF3 and -Br
H-Bond Donors 0N1-capped
H-Bond Acceptors 4(3 F atoms + 1 N)
Structural Analysis

The indazole ring is an aromatic system with 10


-electrons. The introduction of the electron-withdrawing trifluoromethyl group (-CF

) at C3 significantly reduces the electron density of the pyrazole ring, making the N1 nitrogen less nucleophilic than in unsubstituted indazoles. However, the N1 position remains the thermodynamic sink for alkylation due to the preservation of the benzenoid aromaticity in the fused system.

Synthetic Methodologies

The synthesis of this compound is best approached via a de novo ring construction followed by regioselective methylation . Direct trifluoromethylation of a pre-formed indazole is often low-yielding and lacks regiocontrol.

Synthesis Workflow Diagram

Synthesis SM 4-Bromo-2-fluorobenzaldehyde (or 4-Bromo-2-fluorobenzoic acid) Inter1 1-(4-Bromo-2-fluorophenyl)- 2,2,2-trifluoroethanone SM->Inter1 TMS-CF3 / TBAF or CF3COOEt / LiHMDS Core 6-Bromo-3-(trifluoromethyl)- 1H-indazole Inter1->Core Hydrazine Hydrate Reflux (EtOH) Target 6-Bromo-1-methyl-3-(trifluoromethyl)- 1H-indazole (Target) Core->Target MeI, K2CO3, DMF (Thermodynamic Control) Isomer 2-Methyl Isomer (Byproduct) Core->Isomer Minor Product

Figure 1: Synthetic pathway from commercially available precursors. The critical step is the ketone formation followed by hydrazine cyclization.

Detailed Experimental Protocols
Step 1: Preparation of the Indazole Core

Reaction: Cyclization of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone with hydrazine.

  • Reagents: 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (1.0 eq), Hydrazine hydrate (5.0 eq), Ethanol (0.5 M).

  • Protocol:

    • Dissolve the trifluoroethanone intermediate in absolute ethanol.

    • Add hydrazine hydrate dropwise at room temperature (exothermic reaction).

    • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo, dilute with water, and extract with ethyl acetate.

    • Purification: Recrystallization from ethanol/water or silica gel chromatography.

    • Yield: Typically 85–95%.

Step 2: Regioselective Methylation (N1 vs. N2)

Challenge: Indazoles have two nucleophilic nitrogens.[1] Alkylation yields a mixture of N1-methyl (desired) and N2-methyl (impurity).[1][2] Mechanism: N1-alkylation is thermodynamically favored (benzenoid structure maintained). N2-alkylation is kinetically favored (less steric hindrance, proximity to lone pair).

  • Reagents: Methyl Iodide (MeI) (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), DMF or Acetone.

  • Protocol:

    • Dissolve 6-bromo-3-(trifluoromethyl)-1H-indazole in anhydrous DMF (0.2 M).

    • Add K₂CO₃ and stir for 15 minutes to deprotonate (formation of anion).

    • Cool to 0°C and add MeI dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Workup: Pour into ice water. The solids (mixture of isomers) will precipitate. Filter and dry.

    • Purification (Critical): The isomers must be separated.

      • TLC: N1-methyl is usually less polar (higher Rf) than N2-methyl on silica.

      • Column: Elute with Hexane/EtOAc (gradient 10:1 to 4:1).

    • Identification:

      • N1-Me: 1H NMR methyl singlet ~4.05 ppm. NOE observed between N-Me and C7-H.

      • N2-Me: 1H NMR methyl singlet ~4.20 ppm. No NOE to aromatic protons (too distant from C4/C7).

Medicinal Chemistry Applications

Pharmacophore Logic

This scaffold is frequently employed in Kinase Inhibitors (e.g., VEGFR, PDGFR, Raf) and Androgen Receptor Modulators .

  • Electronic Modulation: The 3-CF

    
     group pulls electron density, lowering the pKa of the system (if NH was present) and altering the dipole moment. This can enhance binding affinity to hydrophobic pockets in enzymes (e.g., the ATP-binding gatekeeper region).
    
  • Metabolic Stability: The C-F bond is resistant to CYP450 oxidation, blocking metabolic soft spots often found at the C3 position of alkyl-indazoles.

Functionalization Strategies (SAR)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional utility of each site on the scaffold.

Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous characterization. The following data points are expected for the purified N1-isomer.

Analytical Expectations
TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

~8.2 (s, 1H, C7-H)

~7.9 (s, 1H, C4-H)

~7.4 (d, 1H, C5-H)

~4.1 (s, 3H, N-CH3)
Regioisomer Check: The shift of the N-Me group is diagnostic. N1-Me is typically upfield of N2-Me.
19F NMR Singlet at

-62.0 ppm
Confirms presence of CF3 group.
LC-MS (ESI+) [M+H]+ = 279/281Characteristic 1:1 isotopic pattern for Bromine (79Br/81Br).
HPLC Purity >98% (254 nm)Essential for biological assays to avoid off-target effects from the N2 isomer.
Regioisomer Validation Protocol (Self-Validating)

To conclusively prove you have the N1-methyl isomer and not the N2-methyl:

  • Run a 1D NOE or 2D NOESY experiment.

  • Irradiate the Methyl singlet (~4.1 ppm).

  • Positive Result: You observe enhancement of the aromatic proton at C7 (the proton adjacent to the nitrogen).

  • Negative Result: If no aromatic enhancement is seen, you likely have the N2-isomer (where the methyl is distant from the benzene ring protons).

Safety & Handling

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use only in a fume hood with double-gloving. Quench excess MeI with aqueous ammonium hydroxide or amine solutions.

  • Hydrazine Hydrate: Highly toxic and unstable. Avoid contact with metals and oxidizing agents.

  • General: The final compound is an organohalide and should be treated as a potential irritant and sensitizer.

References

  • Regioselective Methylation of Indazoles

    • Cheung, M. et al. "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 2003.

    • Discussion: Establishes the thermodynamic preference for N1 alkylation using basic conditions (K2CO3/DMF).
  • Synthesis of 3-Trifluoromethylindazoles

    • Song, J.J. et al. "Practical Synthesis of 3-Trifluoromethylindazoles." Organic Process Research & Development, 2007.

    • Discussion: Validates the cyclization route
  • Medicinal Chemistry Applications (Kinase Inhibitors)

    • Harris, P.A. et al. "Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 2008.

    • Note: While Pazopanib is a 2-methyl indazole, the paper details the SAR of the indazole core and cross-coupling methodologies relevant to the 6-bromo analog.

Sources

Properties of 3-(trifluoromethyl)indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Core Significance[1][2]

The 3-(trifluoromethyl)indazole scaffold (CAS: 57631-05-7) represents a privileged structural motif in modern medicinal chemistry. It bridges the gap between the classic pharmacophore utility of the indazole ring—known for its bioisosteric resemblance to the purine and indole systems—and the potent physicochemical modulation provided by the trifluoromethyl (


) group.

For drug discovery professionals, this moiety offers three critical advantages:

  • Metabolic Blocking: The C-3 position of the indazole ring is metabolically vulnerable. Substitution with a

    
     group blocks oxidative metabolism at this site, significantly extending the half-life (
    
    
    
    ) of the parent molecule.
  • Electronic Modulation: The strong electron-withdrawing nature of the

    
     group (Hammett 
    
    
    
    ) reduces the electron density of the pyrazole ring, increasing the acidity of the N-H proton (lower pKa). This alters hydrogen-bond donor (HBD) capability, often strengthening interactions with target protein residues (e.g., hinge regions in kinases).
  • Lipophilicity Tuning: The

    
     group adds significant lipophilicity (Hansch 
    
    
    
    ), facilitating membrane permeability and blood-brain barrier (BBB) penetration without the steric bulk of larger alkyl chains.

Part 2: Physicochemical Profile[1][3]

The following data summarizes the core properties of the parent 3-(trifluoromethyl)-1H-indazole. These values serve as a baseline for derivative design.

PropertyValue / RangeSignificance in Drug Design
Molecular Formula

Core scaffold.
Molecular Weight 186.13 g/mol Low MW allows for extensive decoration (Fragment-Based Drug Design).
ClogP ~2.5 – 2.9Moderate lipophilicity; optimal for oral bioavailability (Lipinski compliant).
pKa (N-H) ~10.1More acidic than 3-methylindazole (~13.0); stronger H-bond donor.
H-Bond Donors 1 (N-H)Critical for hinge binding in kinase domains.
H-Bond Acceptors 2 (N, F)The N-2 nitrogen and F atoms can serve as weak acceptors.
Topological Polar Surface Area (TPSA) ~28.7 ŲExcellent membrane permeability prediction.

Part 3: Chemical Synthesis[2][4][5]

Strategic Causality

The synthesis of 3-(trifluoromethyl)indazoles requires bypassing the poor reactivity of the indazole C-3 position toward direct trifluoromethylation. The most robust, self-validating protocol involves the cyclocondensation of 2-aminophenyl ketones or the reaction of 2-fluorophenyl ketones with hydrazine . The latter is preferred for its operational simplicity and high yields.

Protocol: Synthesis of 3-(Trifluoromethyl)-1H-indazole

Reaction Type: Nucleophilic Aromatic Substitution (


) followed by Condensation.
Precursor:  2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone.
Step-by-Step Methodology
  • Reagent Setup:

    • Substrate: 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone (1.0 equiv).

    • Reagent: Hydrazine hydrate (

      
      , 64-80% solution) (3.0 equiv).
      
    • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH).

    • Conditions: Reflux (

      
      C).
      
  • Execution:

    • Dissolve the ketone substrate in ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction possible.

    • Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS.

    • Mechanism Check: The hydrazine first attacks the carbonyl carbon (condensation). The resulting hydrazone intermediate then undergoes intramolecular

      
       at the ortho-position, displacing the fluoride ion to close the ring.
      
  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with water and extract with Ethyl Acetate (

      
      ).[1][2]
      
    • Wash organic layers with Brine, dry over

      
      , and concentrate.[3]
      
    • Purification: Recrystallization from hexanes/EtOAc or flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

  • Validation Criteria:

    • 1H NMR (

      
      ):  Look for the disappearance of the aromatic F-coupling pattern of the starting material and the appearance of the broad N-H singlet (typically 
      
      
      
      10-13 ppm).
    • 19F NMR: Distinct shift of the

      
       signal (typically 
      
      
      
      -62 to -65 ppm).
Synthesis Logic Diagram

SynthesisPath Start 2,2,2-Trifluoro-1- (2-fluorophenyl)ethanone Inter Intermediate: Hydrazone Formation Start->Inter Condensation Reagent Hydrazine Hydrate (EtOH, Reflux) Reagent->Inter Cyclization Intramolecular SnAr (Ring Closure) Inter->Cyclization - H2O Product 3-(Trifluoromethyl)- 1H-indazole Cyclization->Product - HF

Figure 1: Synthetic pathway for the construction of the 3-(trifluoromethyl)indazole core via hydrazine cyclocondensation.

Part 4: Medicinal Chemistry Applications[1][7][8][9][10]

Kinase Inhibition (VEGFR / FLT3 / PLK4)

The 3-(trifluoromethyl)indazole scaffold is a potent "hinge-binder" in kinase inhibitor design. The N-H at position 1 functions as a hydrogen bond donor to the hinge region (e.g., Glu residues), while the N-2 acts as an acceptor. The 3-


 group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the binding mode (Type I vs. Type II).
  • Mechanism: The electron-withdrawing

    
     increases the acidity of the N-H, strengthening the H-bond with the kinase hinge backbone.
    
  • Case Study: PLK4 and FLT3 Inhibitors .

    • Research has shown that replacing a 3-methyl group with a 3-trifluoromethyl group in indazole-based inhibitors often results in a 10-fold increase in potency due to enhanced hydrophobic interactions in the ATP-binding pocket.

Bioisosterism in Antifungals & Oncology

The scaffold serves as a bioisostere for 3-chloroindazoles and 3-bromoindazoles. While halogens (Cl, Br) are lipophilic, they are susceptible to oxidative dehalogenation. The


 group mimics the volume of an isopropyl group but maintains the electronic properties of a halogen, providing metabolic stability.
Biological Signaling Pathway (Kinase Inhibition)

Signaling Ligand Growth Factor (VEGF / FLT3-L) Receptor RTK (VEGFR / FLT3) Ligand->Receptor Binding Phospho Autophosphorylation Receptor->Phospho Activation Inhibitor 3-CF3-Indazole Derivative Inhibitor->Receptor Blocks ATP Binding (Hinge Interaction) Downstream Downstream Signaling (RAS/RAF/MEK) Phospho->Downstream Cascade Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

Figure 2: Mechanism of Action.[4] The 3-CF3-indazole derivative competitively inhibits ATP binding at the Receptor Tyrosine Kinase (RTK), halting downstream oncogenic signaling.

Part 5: References

  • Synthesis of Trifluoromethylated Indazoles:

    • Title: Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives.

    • Source: Molecules (MDPI), 2024.

    • URL:[Link]

  • Indazole Scaffold in Drug Design:

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

    • Source: Molecules (PMC), 2019.

    • URL:[Link]

  • Role of Trifluoromethyl Group:

    • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

    • Source: Molecules (MDPI), 2023.

    • URL:[Link]

  • Kinase Inhibitor Structural Biology:

    • Title: Crystal Structure of the FLT3 Kinase Domain Bound to the Inhibitor Quizartinib.[5][6]

    • Source: PLOS ONE, 2015.

    • URL:[Link]

  • Chemical Properties & Safety:

    • Title: 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- (CAS 57631-05-7).[7][8]

    • Source: ChemicalBook.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and synthetic versatility make it an attractive starting point for the development of targeted therapies. This guide provides a comprehensive technical overview of a particularly valuable derivative: 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole (CAS Number: 1784437-23-5).[1][2][3]

This document will delve into the physicochemical properties, a plausible synthetic pathway, and state-of-the-art characterization methodologies for this compound. Furthermore, it will explore the strategic importance of the trifluoromethyl and N-methyl substituents in the context of drug design, particularly in the development of kinase inhibitors.

Physicochemical Properties and Structural Attributes

This compound is a halogenated, N-methylated indazole derivative. A summary of its key physicochemical properties is presented below.

PropertyValueSource
CAS Number 1784437-23-5[1]
Molecular Formula C₉H₆BrF₃N₂[1]
Molecular Weight 279.06 g/mol [1]

The strategic placement of the bromo, methyl, and trifluoromethyl groups on the indazole core imparts specific and advantageous characteristics for drug development. The bromine atom at the 6-position serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions. The N-methylation at the 1-position blocks the tautomerism inherent to the indazole ring system, providing a fixed structural conformation which can be crucial for specific receptor binding.

The trifluoromethyl (CF₃) group at the 3-position is of particular significance in medicinal chemistry. Its strong electron-withdrawing nature and high metabolic stability can enhance the binding affinity, membrane permeability, and overall pharmacokinetic profile of a drug candidate.[1][4][5] The C-F bond is one of the strongest in organic chemistry, contributing to the metabolic robustness of the trifluoromethyl group.[1]

Proposed Synthetic Pathway

Synthesis_Workflow Start 6-Bromo-1H-indazole Intermediate1 6-Bromo-1-methyl-1H-indazole Start->Intermediate1 Step 1: N-Methylation Product This compound Intermediate1->Product Step 2: C3-Trifluoromethylation

Caption: Proposed two-step synthesis of this compound.

Step 1: N-Methylation of 6-Bromo-1H-indazole

The regioselective N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[6][7] However, thermodynamically controlled conditions typically favor the formation of the more stable N1-alkylated product.[6][7]

Experimental Protocol:

  • Reaction Setup: To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add 6-bromo-1H-indazole (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the reaction mixture to stir at room temperature for approximately 30-60 minutes to ensure complete deprotonation of the indazole nitrogen.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.1 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 equivalents), dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired 6-bromo-1-methyl-1H-indazole.

Step 2: C3-Trifluoromethylation of 6-Bromo-1-methyl-1H-indazole

The direct trifluoromethylation of indazoles at the C3 position can be achieved through radical-mediated processes.[3][8][9][10] A common and effective method involves the use of a trifluoromethyl source, such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent), and an oxidant.[3][8][10]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-bromo-1-methyl-1H-indazole (1.0 equivalent) and sodium trifluoromethanesulfinate (2.0-3.0 equivalents) in a solvent such as dimethyl sulfoxide (DMSO).

  • Initiation: Add an oxidant, for example, tert-butyl hydroperoxide (TBHP, 2.0-3.0 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature of approximately 60-80 °C and stir for several hours (typically 12-24 hours). The reaction progress should be monitored by TLC or HPLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Structural Confirmation and Purity Analysis

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound, which is critical for its application in drug discovery pipelines where impurities can significantly impact biological data and safety profiles.[11][12]

Characterization_Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR MS Mass Spectrometry (EI or ESI) Compound->MS HPLC HPLC Analysis Compound->HPLC Structure Structural Confirmation NMR->Structure MS->Structure Purity Purity ≥ 95% HPLC->Purity

Caption: Analytical workflow for the characterization and purity assessment of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[13][14][15] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for unambiguous characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment, including the carbons of the indazole core, the methyl group, and the trifluoromethyl group (which will appear as a quartet due to C-F coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, confirming its presence.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[16][17] For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[18][19][20] This results in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, separated by two mass-to-charge units, which is a definitive indicator of a monobrominated compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[11][21][22] A validated reversed-phase HPLC (RP-HPLC) method would be employed to determine the purity of the synthesized this compound. The method would involve separation on a C18 column with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The purity is determined by the area percentage of the main peak in the chromatogram. For use in drug discovery, a purity of ≥95% is generally required.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[23] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Many FDA-approved anticancer drugs, such as axitinib and pazopanib, feature an indazole core.[23]

This compound is a valuable building block for the synthesis of novel kinase inhibitors. The 6-bromo substituent provides a convenient point for diversification through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore the chemical space and optimize binding to the target kinase. The trifluoromethyl group at the C3 position can enhance binding affinity and improve metabolic stability, while the N1-methyl group provides a fixed vector for substitution and can influence solubility and cell permeability.

Conclusion

This compound is a strategically designed heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its well-defined structure, featuring versatile synthetic handles and pharmacologically relevant substituents, makes it an ideal starting material for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The proposed synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers and scientists to produce and characterize this valuable compound, thereby facilitating the development of the next generation of targeted therapies.

References

  • Hajra, A., et al. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry. [Link]

  • Figshare. Metal-Free Trifluoromethylation of Indazoles - The Journal of Organic Chemistry. [Link]

  • ACS Publications. Metal-Free Trifluoromethylation of Indazoles. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. [Link]

  • ACS Publications. (2018). Metal-Free Trifluoromethylation of Indazoles. The Journal of Organic Chemistry. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link]

  • MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • PMC. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Royal Society of Chemistry. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. [Link]

  • ResearchGate. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • NIH. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • MySkinRecipes. 6-Bromo-3-(trifluoromethyl)-1H-indazole. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • MDPI. Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • AWS. Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. [Link]

  • AMS Biopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Connect Journals. The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. [Link]

  • NIH. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Royal Society of Chemistry. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. [Link]

  • NIH. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]

  • PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

  • PMC. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]

  • Bangladesh Journals Online. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

Sources

Trifluoromethylated Indazole Building Blocks: Synthetic Strategies and Medicinal Chemistry Applications

[1][2]

Executive Summary

The indazole scaffold (1H-indazole) represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, anti-inflammatory agents, and oncology drugs.[1][2] The strategic incorporation of a trifluoromethyl (

3

This technical guide analyzes the synthetic accessibility and medicinal utility of trifluoromethylated indazoles. It distinguishes between benzene-ring substituted (C4–C7) and pyrazole-ring substituted (C3, N1/N2) building blocks, providing validated protocols for their construction and integration into drug discovery campaigns.

The Strategic Value of -Indazoles

The "Fluorine Effect" on the Indazole Core

The introduction of a trifluoromethyl group profoundly alters the electronic and steric landscape of the indazole heterocycle.

  • Lipophilicity Modulation: The

    
     group is highly lipophilic (Hansch 
    
    
    value
    
    
    ), significantly increasing the LogP of the parent indazole. This is critical for improving membrane permeability in CNS-targeted drugs.[3]
  • Metabolic Stability: The C-F bond (bond energy

    
     kcal/mol) renders the substituted position impervious to cytochrome P450-mediated oxidation.[3] A C3-
    
    
    group, for instance, blocks the common metabolic soft spot found in C3-methyl indazoles.[3]
  • Electronic Tuning (pKa): The strong electron-withdrawing nature of

    
     (
    
    
    ) reduces the electron density of the indazole ring.
    • Effect on NH Acidity: It increases the acidity of the N1-H proton, potentially strengthening hydrogen bond interactions with receptor residues (e.g., hinge regions in kinases).

    • Effect on Basicity: It significantly lowers the pKa of the N2 nitrogen, making the molecule less likely to be protonated at physiological pH.

Bioisosteric Applications
Functional GroupBioisosteric Rationale for

Replacement
Methyl (

)
Similar steric volume (Van der Waals radius:

~2.7 Å vs.

~2.0 Å) but orthogonal electronic properties.[3][4] Prevents metabolic hydroxylation.[3]
Chlorine (

)
Similar lipophilicity and electron-withdrawing capability, but

provides a larger hydrophobic surface area.[3]
Isopropyl (

)

-trifluoromethyl azoles are emerging as stable, non-basic bioisosteres for

-isopropyl groups.

Synthetic Routes & Regiocontrol[2]

The synthesis of trifluoromethylated indazoles is dictated by the desired position of the

De Novo CyclizationDirect Functionalization3
Strategy A: Benzene-Ring Substitution (C4, C5, C6, C7)

For isomers where the

De Novo Cyclization

Mechanism: Condensation of hydrazine with 2-halobenzaldehydes or 2-haloketones.[3][5] Key Precursors: 2-fluoro-X-(trifluoromethyl)benzaldehydes.

  • Regiocontrol: Determined entirely by the substitution pattern of the starting benzaldehyde.[3]

  • Scalability: High.[3] This is the industrial standard for manufacturing building blocks like 5-(trifluoromethyl)-1H-indazole.

Strategy B: Pyrazole-Ring Substitution (C3)

The C3 position is chemically distinct.[3] While cyclization is possible, Direct Radical Trifluoromethylation has emerged as a powerful late-stage functionalization tool.[3]

Mechanism: Radical substitution using Langlois' reagent (

3Selectivity:3
Strategy C: N-Trifluoromethylation (Emerging)

Historically considered unstable,

3



Reagents:

3

Visualization: Synthetic Decision Matrix

IndazoleSynthesisTargetTarget Molecule:Trifluoromethylated IndazolePos_BenzeneBenzene Ring Substituted(C4, C5, C6, C7)Target->Pos_BenzenePos_C3Pyrazole Ring Substituted(C3)Target->Pos_C3Pos_NNitrogen Substituted(N1/N2)Target->Pos_NRoute_CyclizationRoute A: De Novo Cyclization(Hydrazine Condensation)Pos_Benzene->Route_CyclizationPreferredPos_C3->Route_CyclizationAlternative (from Diketones)Route_RadicalRoute B: C-H Functionalization(Minisci/Radical)Pos_C3->Route_RadicalLate-StageRoute_ElectrophilicRoute C: Electrophilic N-CF3(Hypervalent Iodine)Pos_N->Route_ElectrophilicEmergingPrecursor_BenzPrecursor:2-Fluoro-X-(CF3)-benzaldehydeRoute_Cyclization->Precursor_BenzPrecursor_IndazolePrecursor:Unsubstituted IndazoleRoute_Radical->Precursor_Indazole

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on the regiochemical target.

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indazole (Route A)

This protocol utilizes the condensation of hydrazine with a fluorobenzaldehyde, a robust method for benzene-ring substituted building blocks.

Reagents:

  • 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equiv)[3]

  • Hydrazine monohydrate (

    
    ) (5.0 equiv)[3]
    
  • Solvent: Ethanol or n-Butanol

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-fluoro-5-(trifluoromethyl)benzaldehyde (10 mmol) and Ethanol (30 mL).

  • Addition: Add hydrazine monohydrate (50 mmol) dropwise at room temperature. A mild exotherm may be observed.[3]

  • Cyclization: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.[3]
    
  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Precipitation: Pour the residue into ice-cold water (50 mL). The product usually precipitates as a white/off-white solid.[3]

  • Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).[3]

Validation:

  • 
     NMR (DMSO-
    
    
    ):
    Characteristic singlet at
    
    
    ppm (H-3). Doublet/multiplet patterns in the aromatic region corresponding to the 5-substituted system.[6]
  • Yield: Typically 75–90%.[3]

Protocol 2: Direct C3-Trifluoromethylation of 1H-Indazole (Route B)[2]

This protocol uses a radical mechanism to install a

3

Reagents:

  • 1H-Indazole (1.0 equiv)[7]

  • Sodium triflinate (Langlois' Reagent,

    
    ) (3.0 equiv)
    
  • Diacetoxyiodobenzene (PIDA) (2.0 equiv) or TBHP[3]

  • Solvent: DCM/Water or Acetone/Water[3]

Step-by-Step Methodology:

  • Setup: Dissolve 1H-indazole (1.0 mmol) in a mixture of DCM and Water (2:1 ratio, 6 mL).

  • Radical Generation: Add sodium triflinate (3.0 mmol) followed by PIDA (2.0 mmol).

  • Reaction: Stir vigorously at room temperature (or under visible light irradiation if using a photoredox catalyst) for 12–24 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
     mL). Dry organics over 
    
    
    .[3]
  • Purification: Silica gel chromatography is essential to separate the C3-product from trace N-substituted byproducts.[3]

Note on Regioselectivity: This method favors C3 substitution due to the radical stability at this position.[3] However, N-protection (e.g., THP, Boc) prior to reaction can sometimes improve yields by preventing N-radical formation.

Medicinal Chemistry Applications

Physicochemical Properties Table

Comparison of 5-substituted indazoles:

Substituent (R)LogP (Predicted)Electronic Effect (

)
Metabolic Liability

1.90.00Phase I/II susceptible

2.4-0.17Benzylic oxidation

2.60.23Stable

3.1 0.54 Highly Stable
Case Study: TRPA1 Antagonists

Transient Receptor Potential Ankyrin 1 (TRPA1) is a target for pain and respiratory diseases.[3]

  • Discovery: High-throughput screening identified indazole derivatives as antagonists.[3]

  • Optimization: Introduction of a trifluoromethyl group (specifically on the 2-position of a 5-phenyl substituent, and exploring the indazole core) significantly improved potency and oral bioavailability.

  • Mechanism: The lipophilic

    
     group fills a hydrophobic pocket in the TRPA1 channel, displacing water and increasing binding entropy.
    
Case Study: Kinase Inhibition (VEGFR/FGFR)

Indazoles are bioisosteres of the adenine ring in ATP.[3]

  • Role of

    
    :  In inhibitors like Lonidamine  analogs (where carboxylates are replaced or modified), the 
    
    
    group maintains the planar geometry required for the ATP-binding site while preventing ionization, thus improving cell permeability compared to the parent carboxylic acids.

References

  • ChemicalBook. (2025).[3] Synthesis of 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)-. Retrieved from [3]

  • MDPI. (2023).[3] Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Molecules. Retrieved from [3]

  • American Chemical Society. (2014).[3] Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of TRPA1 Antagonists. Journal of Medicinal Chemistry. Retrieved from [3]

  • National Institutes of Health. (2020).[3] N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.[3] Retrieved from [3]

  • ChemRxiv. (2019).[3] Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. Retrieved from [3]

  • MDPI. (2018).[3] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molbank.[3] Retrieved from [3]

  • BenchChem. (2025).[3][8][9] Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide. Retrieved from [3]

Technical Guide: Structure-Activity Relationship (SAR) of 6-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Structure-Activity Relationship (SAR) of 6-bromoindazole derivatives, focusing on their utility as a privileged scaffold in kinase inhibitor discovery (specifically PLK4 and JNK) and antibacterial potentiation.

Executive Summary: The 6-Bromoindazole "Pivot"

The 6-bromoindazole scaffold is not merely a structural motif; it is a chemical pivot . In modern drug discovery, particularly for kinase inhibitors (PLK4, JNK, VEGFR), the C6-bromine atom serves two distinct functions:

  • Synthetic Handle: It is a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the extension of the molecule into the solvent-exposed regions of the ATP-binding pocket.

  • Halogen Bond Donor: In specific antibacterial applications (e.g., Cystathionine

    
    -lyase inhibition), the bromine atom itself is retained to engage in critical halogen-bonding interactions with carbonyl backbone residues.
    

This guide dissects the SAR of this scaffold, moving from the core reactivity to specific biological case studies.

Synthetic Architecture & Functionalization

To understand the SAR, one must first master the synthetic accessibility. The 6-bromoindazole core allows for orthogonal functionalization at N1, C3, and C6.

Orthogonal Functionalization Workflow

The following diagram illustrates the standard "Cut-and-Sew" approach used to generate libraries from 6-bromoindazole.

SyntheticWorkflow cluster_0 Key SAR Decision Point Start 6-Bromoindazole (Core Scaffold) Step1 N1-Alkylation/Protection (Regiocontrol N1 vs N2) Start->Step1 NaH, R-X Step2 C3-Iodination (NIS, MeCN) Step1->Step2 Electrophilic Subst. Step3 C3-Selective Coupling (Suzuki/Sonogashira) Step2->Step3 Pd(0), Low Temp Step4 C6-Diversification (Buchwald/Suzuki) Step3->Step4 Pd(II), High Temp (Activation of C-Br)

Figure 1: Orthogonal synthetic workflow for 6-bromoindazole. Note the reactivity hierarchy: C3-I > C6-Br, allowing sequential Pd-catalyzed couplings.

SAR Analysis: The Indazole Vector Map

The biological activity of 6-bromoindazole derivatives is governed by substitutions at three critical vectors.

Position 6 (The "Warhead" Vector)

This is the most critical position for kinase selectivity.

  • Mechanism: The 6-position projects vectors out of the ATP-binding hinge region towards the solvent front.

  • SAR Insight:

    • Aryl/Heteroaryl Extension: Replacing 6-Br with bulky heteroaromatics (e.g., indolin-2-ones, benzenesulfonamides) drastically increases potency against PLK4 . The rigid linker restricts the conformation, locking the inhibitor into the active site.

    • Halogen Retention: For Cystathionine

      
      -lyase (CGL)  inhibition, retaining the 6-Br is superior to de-halogenation. The Br atom fills a hydrophobic pocket and forms a halogen bond with the enzyme backbone.
      
Position 3 (The "Hinge" Binder)
  • Mechanism: Substituents here often interact with the gatekeeper residue or the ribose-binding pocket.

  • SAR Insight:

    • Small Lipophilic Groups (Me, Et): Enhance metabolic stability but may reduce water solubility.

    • Amides/Ureas: Introduction of H-bond donors/acceptors at C3 often improves selectivity for JNK3 over p38 MAP kinase by exploiting subtle differences in the gatekeeper region.

Position 1 (The Solubilizer)
  • Mechanism: The N1 nitrogen is usually alkylated to prevent glucuronidation and improve lipophilicity/permeability.

  • SAR Insight:

    • Methyl/Ethyl: Standard capping groups.

    • Aminoalkyl chains: Essential for solubility in aqueous media. For PLK4 inhibitors, a morpholine or piperazine tail at N1 (or attached via a linker) is often required for cellular potency (lowering IC50 from

      
      M to nM range).
      

Case Study: PLK4 Inhibition (Oncology)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication.[1][2] Overexpression leads to tumorigenesis. 6-bromoindazole derivatives have yielded nanomolar inhibitors like CFI-400945 .

Comparative Potency Data

The table below demonstrates the SAR evolution from the 6-bromo core to the optimized lead.

Compound IDStructure DescriptionTargetIC50 (Biochemical)Mechanism of Improvement
6-Br-Ind 6-Bromo-1H-indazole (Core)PLK4> 10

M
Weak hinge binder; lacks solvent interaction.
Int-A 6-Bromo-3-iodo-1H-indazolePLK4> 5

M
Dual halogenation adds lipophilicity but no specific interactions.
CFI-Lead 6-(2,6-dichloroaryl)-indazolePLK412 nMSuzuki Coupling: Aryl group at C6 engages hydrophobic pocket II.
CFI-400945 Indazole-spiro-cyclopropanePLK42.8 nMRigidification: Linker optimization locks bio-active conformation.

Table 1: Evolution of potency. Note the dramatic shift when the 6-Br "handle" is utilized to couple an aryl moiety.

Structural Logic Diagram

PLK4_SAR Core 6-Bromoindazole Core (Hinge Binder) Mod1 Modification: C6-Arylation (Suzuki Coupling) Core->Mod1 Mod2 Modification: N1-Piperazine Tail Core->Mod2 Effect1 Effect: Extends into Solvent Pocket Mod1->Effect1 Result Result: Nanomolar PLK4 Inhibitor (e.g., CFI-400945) Effect1->Result Effect2 Effect: Improves Solubility & Cellular Permeability Mod2->Effect2 Effect2->Result

Figure 2: SAR logic flow for transforming the 6-bromo scaffold into a PLK4 inhibitor.

Experimental Protocols

Protocol: Regioselective Synthesis of 1-Methyl-6-bromoindazole

Context: N1-alkylation is the first step in most SAR campaigns. N1 vs N2 selectivity is temperature and base dependent. This protocol favors the thermodynamically stable N1 isomer.

Reagents:

  • 6-Bromoindazole (1.0 eq)[3][4]

  • NaH (60% dispersion in oil, 1.2 eq)

  • Methyl Iodide (1.1 eq)

  • Anhydrous THF (0.1 M)

Methodology:

  • Activation: Charge a flame-dried round-bottom flask with NaH and anhydrous THF under

    
     atmosphere. Cool to 0°C.
    
  • Deprotonation: Add 6-Bromoindazole solution (in THF) dropwise over 15 minutes. Observation: Evolution of

    
     gas. Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete anion formation.
    
  • Alkylation: Cool back to 0°C. Add Methyl Iodide dropwise.

  • Reaction: Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The N1 isomer (higher

    
    ) typically predominates over N2.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

Protocol: PLK4 Kinase Assay (Biochemical Validation)

Context: To validate the SAR of newly synthesized derivatives.

System: LanthaScreen™ Eu Kinase Binding Assay (TR-FRET). Reagents:

  • PLK4 Kinase (Invitrogen)

  • Alexa Fluor™ 647 Tracer

  • Eu-anti-GST Antibody

  • Test Compounds (DMSO stock)

Workflow:

  • Preparation: Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix 5

    
    L of compound + 5 
    
    
    
    L of kinase/antibody mixture + 5
    
    
    L of Tracer.
  • Equilibrium: Incubate at Room Temperature for 60 minutes in the dark.

  • Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Vertex Pharmaceuticals. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[5] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • Sampson, P.B., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents.[6] Bioorganic & Medicinal Chemistry Letters.[5] Link

  • BenchChem. (2025).[7][8][9] Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold.Link

  • Novikov, R.A., et al. (2025).[10] 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. International Journal of Molecular Sciences. Link

  • RSC Medicinal Chemistry. (2025). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors.Link

Sources

Strategic Utilization of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Logic[1]

This guide focuses on 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole , a highly functionalized heterocycle serving as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and ion channel modulators. Its value lies in the orthogonal reactivity of its substituents, allowing for precise, modular drug design.

Core Identifiers
PropertyDetail
IUPAC Name This compound
SMILES CN1C2=CC(Br)=CC=C2N=C1C(F)(F)F
InChI Key (Predicted) ZCCWWNHMTYODPR-UHFFFAOYSA-N (Analogous)
Molecular Formula

Molecular Weight ~279.06 g/mol
CAS (Parent) 1374258-63-5 (Refers to the unmethylated precursor)
Structural Analysis & SAR Implications

The molecule is tripartite in function:

  • The Indazole Core: A privileged scaffold that often mimics the purine ring of ATP, making it a "hinge-binder" in kinase inhibitor design.

  • 3-Trifluoromethyl (

    
    ):  Acts as a lipophilic bioisostere. It increases metabolic stability by blocking C3-oxidation and enhances membrane permeability (
    
    
    
    modulation).
  • 6-Bromo Handle: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of solubilizing tails or specificity pockets.

Synthetic Pathways & Regioselectivity[4][5][6][7][8][9]

The primary synthetic challenge is the regioselective


-methylation  of the indazole ring. Indazoles possess two nucleophilic nitrogens (

and

).
The Regioselectivity Problem[4][5][8]
  • N1-Alkylation (Thermodynamic): Generally favored by steric bulk at C3 and electronic withdrawing groups.

  • N2-Alkylation (Kinetic): Can compete significantly, especially if the base/solvent system promotes loose ion pairing.

For this specific target, the bulky electron-withdrawing


 group at C3 strongly biases the system toward 

-alkylation
, provided the correct conditions (Sodium Hydride in THF) are used to form the tight ion pair before alkylation.
Diagram: Synthetic Workflow

The following diagram illustrates the synthesis from the commercially available parent and the subsequent divergent coupling pathways.

SynthesisWorkflow SM Parent Scaffold 6-Bromo-3-(trifluoromethyl)-1H-indazole (CAS: 1374258-63-5) Target Target Molecule This compound SM->Target N1-Methylation (>95% Regioselectivity) Reagents Methylation Conditions MeI, NaH, THF, 0°C (Kinetic Control) Reagents->Target Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Biaryl Formation Target->Suzuki Path A Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) C-N Bond Formation Target->Buchwald Path B

Caption: Figure 1. Synthesis and functionalization workflow. The electron-withdrawing CF3 group assists in N1-selective methylation.

Experimental Protocol: Regioselective Synthesis

This protocol describes the synthesis of the target from 6-bromo-3-(trifluoromethyl)-1H-indazole.

Materials
  • Substrate: 6-Bromo-3-(trifluoromethyl)-1H-indazole (1.0 eq)

  • Electrophile: Iodomethane (

    
    ) (1.2 eq)
    
  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend NaH (1.2 eq) in anhydrous THF (0.1 M concentration relative to substrate). Cool to 0°C using an ice bath.

  • Deprotonation: Dissolve the parent indazole in a minimal amount of THF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes. Observation: Evolution of

    
     gas indicates deprotonation. The solution often turns yellow/orange.
    
  • Alkylation: Add Iodomethane (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The N1-methyl product is typically less polar than the N2-isomer.

  • Quench & Workup: Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (

    
    ).
    
    • Eluent: Gradient 0–20% EtOAc in Hexanes.

    • Note: The desired N1-isomer usually elutes after any trace N2-isomer due to the specific dipole moment interactions with silica in this scaffold class, though this can invert depending on the exact stationary phase. Validation by NOESY NMR is recommended (NOE observed between N-Me and H7).

Downstream Applications (The "Why")

Pharmacological Relevance

The 3-trifluoromethyl indazole core is a bioisostere for the naphthalene ring but with improved solubility and hydrogen-bonding potential (via N2).

  • Kinase Selectivity: The 1-methyl group eliminates the hydrogen bond donor (NH), which can drastically alter selectivity profiles against kinases that require a hinge donor interaction (e.g., LRRK2, VEGFR).

  • Metabolic Stability: The

    
     group prevents metabolic "soft spot" oxidation at the 3-position, a common failure mode for alkyl-substituted indazoles.
    
Cross-Coupling Logic

The 6-bromo position is electronically activated for oxidative addition because the pyrazole ring is electron-deficient.

Reaction TypeCatalyst SystemTypical YieldUtility
Suzuki-Miyaura

/

/ Dioxane
80–95%Biaryl scaffolds (e.g., extending the pharmacophore).
Buchwald-Hartwig

/ Xantphos /

70–85%Introduction of amino side chains for solubility.
Heck Reaction

/

60–80%Vinylation for rigid linker systems.
Diagram: Biological Interaction Logic

SAR CF3 3-CF3 Group Metabolic Shield Lipophilicity Modulator NMe 1-Methyl Group Solubility Prevents H-Bond Donation Br 6-Bromo Synthetic Handle (Coupling Site) Core Indazole Scaffold Kinase Hinge Binder Core->CF3 Core->NMe Core->Br

Caption: Figure 2. Structure-Activity Relationship (SAR) map of the molecule.

References

  • Regioselectivity in Indazole Alkylation: Lier, F., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution."[2] Beilstein Journal of Organic Chemistry, 2021.

  • Parent Compound Data: PubChem. "6-Bromo-3-(trifluoromethyl)-1H-indazole (Compound)." National Library of Medicine.

  • Synthetic Methodology for Trifluoromethyl Indazoles: Luo, Y., et al. "Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives."[3] Molecules, 2023.[4][5][3]

  • General Indazole Chemistry: Sigma-Aldrich. "6-Bromo-1H-indazole Product Information."

Sources

A Senior Application Scientist's Guide to Novel Indazole Intermediates in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for developing potent and selective modulators of kinase activity.[2] A significant number of approved anticancer drugs, including Axitinib, Pazopanib, and Niraparib, feature this core structure, underscoring its clinical relevance.[3][4][5] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of novel indazole intermediates. We will delve into the strategic rationale for its use, dissect key synthetic methodologies, analyze structure-activity relationships (SAR), and present actionable protocols to empower the next wave of kinase inhibitor discovery.

The Indazole Scaffold: A Strategic Choice for Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. The indazole core is particularly adept at targeting the ATP-binding pocket of kinases.

1.1. Mechanism of Action: The Hinge-Binding Motif

Most indazole-based inhibitors function as ATP-competitive agents. The nitrogen atoms of the indazole's pyrazole ring are excellent hydrogen bond donors and acceptors. This allows them to form crucial hydrogen bonds with the "hinge region" of the kinase, a flexible loop connecting the N- and C-terminal lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively anchoring the inhibitor in the active site.

KinaseInhibition cluster_kinase Kinase Active Site cluster_molecules Molecules hinge Hinge Region (e.g., Glu211, Ala213) atp_pocket ATP Binding Pocket substrate_channel Substrate Channel (Blocked) phosphorylation Phosphorylation (Inhibited) indazole Indazole Inhibitor indazole->hinge H-Bonds atp ATP atp->atp_pocket Competitive Binding substrate Protein Substrate substrate->substrate_channel Blocked SyntheticWorkflow start 2-Bromobenzonitrile + Benzophenone Hydrazone step1 Pd-catalyzed Arylation start->step1 Pd₂(dba)₃, BINAP, NaOtBu, Toluene intermediate Intermediate Adduct step1->intermediate step2 Acidic Deprotection & Cyclization intermediate->step2 HCl, THF product 3-Aminoindazole Product step2->product

Caption: Workflow for Pd-Catalyzed 3-Aminoindazole Synthesis. [6] 2.3. Detailed Experimental Protocol: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

This protocol is adapted from a method noted for its mild conditions and broad substrate tolerance. [7]

  • Objective: To synthesize a substituted 1H-indazole via selective oxime activation and cyclization.

  • Materials:

    • Substituted o-aminobenzoxime (1.0 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Methane sulfonyl chloride (MsCl) (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Nitrogen or Argon inlet

    • Ice bath

    • Standard glassware for workup and purification

  • Procedure:

    • Dissolve the o-aminobenzoxime (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (3.0 eq) to the solution and stir for 5 minutes.

    • Slowly add methane sulfonyl chloride (1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 1H-indazole.

Structure-Activity Relationships (SAR) and Lead Optimization

Systematic modification of the indazole core is essential for transforming a preliminary hit into a clinical candidate. SAR studies reveal how different functional groups influence potency and selectivity.

3.1. A Decision Framework for SAR Exploration

The drug discovery process is iterative. The following flowchart outlines a typical logic path for optimizing an indazole-based hit.

SAR_Logic start Initial Hit: Indazole Core with Basic Potency (IC₅₀ > 1µM) q1 Modify Position 3? (Hydrophobic Pocket) start->q1 a1_yes Introduce Phenyl, Pyridyl, Ethynyl groups q1->a1_yes Yes a2_no Modify Position 5/6? (Solvent-Exposed) q1->a2_no No q2 Potency Improved? a1_yes->q2 a2_yes Explore Analogs at Position 3 q2->a2_yes Yes q2->a2_no No a3_yes Introduce Amides, Sulfonamides, Piperidines a2_no->a3_yes q3 Potency / ADME Improved? a3_yes->q3 a3_final Optimize Lead Candidate q3->a3_final Yes stop Re-evaluate Scaffold or Target q3->stop No

Caption: Decision Tree for Indazole SAR Optimization.

3.2. Case Study: SAR of Indazoles as VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis. Pazopanib, an indazole-containing drug, is a potent VEGFR-2 inhibitor. Studies on related scaffolds reveal key SAR insights. [3][5]

Compound Series R-Group at Position 5 Key Observation IC₅₀ (VEGFR-2)
Indazole-pyrimidine Alkyl or Halogen Hydrophobic groups led to a decrease in potency. >150 nM
Indazole-pyrimidine Amide (-CONH₂) Hydrogen bond-forming groups resulted in enhanced activity. [3] 57.9 nM
Indazole-pyrimidine Sulfonamide (-SO₂NH₂) The sulfonamide group significantly enhanced potency, comparable to Pazopanib. [3] 34.5 nM

| Pazopanib | N-methyl-sulfonamide | The optimized group in the approved drug. | ~30 nM |

This data clearly indicates that for this particular scaffold targeting VEGFR-2, incorporating hydrogen-bond-forming groups at the solvent-exposed positions is a highly effective strategy for enhancing potency. [3] 3.3. The Role of Bioisosteric Replacement

Bioisosterism—the replacement of a functional group with another that retains similar physical and chemical properties—is a powerful tool. [8]The indazole ring is an effective bioisostere for other aromatic systems like indole or catechol. [9][10]This strategy can be used to:

  • Improve Metabolic Stability: Replacing a metabolically labile group (like a catechol) with a more robust indazole can prolong the drug's half-life. [8]* Modulate Selectivity: Swapping an indole for an indazole can alter the hydrogen bonding pattern, potentially increasing selectivity for a target kinase over off-targets. [10]* Escape Patent Space: Creating novel chemical matter by replacing a known core with an indazole.

For example, replacing the indole moiety in a PI3Kδ inhibitor with other heterocycles like indazole is a documented strategy to develop potent and selective new agents. [10]

Conclusion and Future Outlook

The indazole scaffold remains a cornerstone of modern kinase inhibitor design. Its synthetic tractability, coupled with its proven ability to effectively target the kinase ATP-binding site, ensures its continued relevance. Future research will likely focus on developing even more sophisticated and regioselective synthetic methods to access novel substitution patterns. Furthermore, the application of computational modeling and fragment-based design will continue to refine our understanding of how to best leverage this privileged core to achieve unparalleled potency and isoform selectivity against both established and novel kinase targets. [11]

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (2017). PubMed. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2012). National Center for Biotechnology Information. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). MDPI. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). ResearchGate. [Link]

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). PubMed. [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (2023). ResearchGate. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2016). ACS Publications. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). National Center for Biotechnology Information. [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. (2014). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). (2021). Bentham Science Publishers. [Link]

  • Indazole bioisostere replacement of catechol in therapeutically active compounds. (n.d.).
  • Recent Advances in the Development of Indazole-based Anticancer Agents. (2018). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). National Center for Biotechnology Information. [Link]

  • Novel indazole derivatives as inhibitors of FGFR. (n.d.). ResearchGate. [Link]

  • Discovery and Structure Activity Relationship Study of Novel Indazole Amide Inhibitors for Extracellular Signal-Regulated Kinase1/2 (ERK1/2). (2017). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). National Center for Biotechnology Information. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. (2021). PubMed. [Link]

Sources

Methodological & Application

Palladium-catalyzed cross-coupling of bromo-indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Bromo-Indazoles

Executive Summary

Indazole scaffolds are privileged structures in medicinal chemistry, serving as the pharmacophore in approved kinase inhibitors such as Axitinib (VEGFR inhibitor) and Pazopanib . However, the cross-coupling of bromo-indazoles presents unique challenges due to the acidic N-H proton (pKa ~14), the pseudo-amidine character of the C3 position, and the electronic disparity between the pyrazole (electron-poor) and benzene (electron-rich) rings.

This guide provides a validated roadmap for the palladium-catalyzed functionalization of bromo-indazoles. It moves beyond generic "recipes" to provide a mechanism-based selection of ligands and conditions, specifically addressing the dichotomy between unprotected (NH-free) and protected substrates.

Strategic Considerations & Mechanistic Insight

The "Free-NH" Challenge

The indazole N-H proton can deprotonate under basic coupling conditions, forming an indazolyl anion. This anion can coordinate to Pd(II) species, forming stable "off-cycle" resting states that poison the catalyst.

  • Solution A (Protection): Masking the nitrogen (SEM, THP, Boc) eliminates this pathway but adds two synthetic steps.

  • Solution B (Ligand Engineering): Using bulky, electron-rich biaryl phosphines (e.g., XPhos , tBuBrettPhos ) prevents the formation of these anionic resting states, enabling direct coupling of unprotected substrates.

Regioselectivity & Electronic Bias
  • C3-Position: This position is electronically deficient (similar to 2-bromopyridine). Oxidative addition is generally slower than at the benzene ring. It requires electron-rich ligands to facilitate the oxidative addition step.

  • C4-C7 Positions: These behave like standard aryl bromides. Steric hindrance at C4 and C7 (peri-interaction with N1 or C3) dictates the need for smaller cone-angle ligands or higher temperatures.

Decision Logic & Optimization Workflow

The following logic tree illustrates the critical decision points for selecting the optimal catalytic system based on substrate substitution and protecting group status.

IndazoleLogic Start Start: Bromo-Indazole Substrate Position Bromine Position? Start->Position C3 C3-Bromo (Electron Poor) Position->C3 Benzene C4/C5/C6/C7-Bromo (Aryl-like) Position->Benzene ProtCheck1 N-H Protected? C3->ProtCheck1 ProtCheck2 N-H Protected? Benzene->ProtCheck2 C3_Free Unprotected (Free NH) ProtCheck1->C3_Free No C3_Prot Protected (SEM/THP) ProtCheck1->C3_Prot Yes Benz_Free Unprotected (Free NH) ProtCheck2->Benz_Free No Benz_Prot Protected ProtCheck2->Benz_Prot Yes Sol_A Protocol A: Pd(PPh3)4 Microwave / Aq. Dioxane C3_Free->Sol_A Suzuki Sol_B Protocol B: Pd(dppf)Cl2 Standard Heating C3_Prot->Sol_B Suzuki Sol_C Protocol C: Pd-tBuBrettPhos Strong Base (NaOtBu) Benz_Free->Sol_C Buchwald Benz_Prot->Sol_B General

Figure 1: Strategic decision tree for selecting catalyst systems based on regiochemistry and protection status.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Suzuki Coupling of Unprotected 3-Bromoindazoles

Target Application: Rapid library synthesis where protection/deprotection steps are bottlenecks. Mechanism: High-energy microwave irradiation overcomes the activation energy barrier of the electron-poor C3-Br bond while aqueous conditions solubilize the inorganic base.

Reagents & Materials:

  • Substrate: 3-Bromo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5-10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Ethanol / Water (1:1:1 ratio)

Step-by-Step Methodology:

  • Charge: In a microwave-compatible vial (10-20 mL), add 3-bromoindazole (1.0 mmol), aryl boronic acid (1.5 mmol), and Cs2CO3 (2.0 mmol).

  • Solvate: Add the solvent mixture (Dioxane/EtOH/H2O, 6 mL total).

  • Degas: Sparge the solution with Argon for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 mmol) quickly under an Argon stream. Cap the vial immediately.

  • Reaction: Irradiate at 140°C for 30–60 minutes (Power: Dynamic, Max 200W).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, and concentrate. Purify via flash chromatography.

Validation Data:

Entry Boronic Acid Yield (%) Notes
1 Phenylboronic acid 82% Standard benchmark
2 4-Methoxyphenylboronic acid 88% Electron-rich partners favored

| 3 | 3-Pyridylboronic acid | 65% | Heterocycles require longer reaction times |

Protocol B: Buchwald-Hartwig Amination of C-H Activated Indazoles

Target Application: Introduction of amine motifs (C-N bond formation) at the benzene ring (C4-C7). Mechanism: Utilizes tBuBrettPhos , a ligand designed by the Buchwald lab to prevent catalyst deactivation by azoles.

Reagents & Materials:

  • Substrate: 5-Bromo-1H-indazole (1.0 equiv)

  • Amine: Morpholine or Aniline derivative (1.2 equiv)

  • Pre-Catalyst: tBuBrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube and cool under Argon.

  • Solid Addition: Add 5-bromoindazole (1.0 mmol), tBuBrettPhos Pd G3 (0.02 mmol), and NaOtBu (2.5 mmol). Note: NaOtBu is hygroscopic; handle in a glovebox if possible.

  • Liquid Addition: Add the amine (1.2 mmol) and anhydrous solvent (5 mL) via syringe.

  • Heating: Seal the tube and heat to 100°C for 12 hours.

  • Quench: Cool to RT, dilute with EtOAc, and filter through a silica plug to remove Pd residues.

Troubleshooting & Optimization Matrix

ProblemRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N1-H.Switch to Protocol A (Microwave) or protect N1 with THP/SEM.
Protodehalogenation Hydride source in reaction (often from alcohol solvents).Switch solvent to pure Dioxane or Toluene. Avoid Ethanol.
Regioisomer Mixtures Migration of protecting group (N1 to N2).Use SEM (stable) instead of Acetyl/Boc (labile).
Pd Black Precipitation Ligand dissociation at high temp.Increase Ligand:Pd ratio to 2:1 or use a Palladacycle precatalyst (e.g., XPhos Pd G2).

References

  • Boujdi, K., et al. (2021).[1] "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, 11, 6297-6305. Link

  • Ben-Yahia, A., et al. (2013). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry, 17(4), 304-309.[1] Link

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[2] "Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides."[2] Organic Letters, 16(3), 832-835.[2] Link

  • BenchChem Application Note. (2025). "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-1H-indazole." Link

  • Legault, C. Y., et al. (2007).[3] "Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles." Journal of the American Chemical Society, 129(42), 12664-12665.[3] Link

Sources

Application Note: Strategic Trifluoromethylation of 6-Bromo-1-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of a trifluoromethyl (-CF₃) group at the C6 position of 1-methyl-1H-indazole is a pivotal transformation in medicinal chemistry, significantly altering the lipophilicity (LogP), metabolic stability, and binding affinity of the parent scaffold. While aryl bromides are standard electrophiles, the C6 position of the indazole ring presents unique electronic challenges due to its meta-positioning relative to the pyrazole nitrogens, rendering it less reactive than the C3 position but sufficiently electron-rich to poison highly electrophilic catalysts.

This guide details three validated protocols for the conversion of 6-bromo-1-methyl-1H-indazole to 1-methyl-6-(trifluoromethyl)-1H-indazole , prioritizing yield, scalability, and operational simplicity.

Reagent Selection & Strategy

Choosing the correct trifluoromethylating agent is dictated by the reaction scale and available equipment. We categorize the reagents into three "Generations" of technology.

Table 1: Comparative Analysis of Trifluoromethylation Reagents
Reagent ClassReagent NameActive SpeciesKey AdvantagePrimary Drawback
Nucleophilic (Gen 1) Ruppert-Prakash (TMSCF₃) Cu-CF₃High Reliability. Works on 90% of heteroaryl bromides.Sensitive to moisture; requires stoichiometric Cu.
Electrophilic (Gen 2) Togni’s Reagent II CF₃ radical / cationMetal-free options available; mild conditions.Expensive; atom-uneconomical; better for C-H activation.
Difluorocarbene (Gen 3) Chen’s Reagent :CF₂ + F⁻Scalable. Low cost for kg-scale synthesis.Requires high temperature (>100°C); gas evolution.
Catalytic (Gen 4) TESCF₃ / BrettPhos Pd-CF₃Catalytic Metal. Mildest conditions; high functional group tolerance.High cost of ligand/catalyst; strict O₂ exclusion.

Protocol A: Copper-Mediated Trifluoromethylation (The "Workhorse")

Best for: Gram-scale synthesis, early discovery, and robust reliability. Mechanism: Formation of a "Cu-CF₃" species followed by oxidative addition and reductive elimination.

Materials
  • Substrate: 6-Bromo-1-methyl-1H-indazole (1.0 equiv)

  • Reagent: TMSCF₃ (Ruppert-Prakash Reagent) (2.0 equiv)

  • Mediator: Copper(I) Iodide (CuI) (1.2 equiv)

  • Ligand: 1,10-Phenanthroline (1.2 equiv)

  • Additive: CsF (2.0 equiv) - Crucial for activating the silyl species.

  • Solvent: DMF (Anhydrous, degassed)

Step-by-Step Methodology
  • Complex Formation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a flame-dried Schlenk tube with CuI (1.2 equiv), 1,10-phenanthroline (1.2 equiv), and CsF (2.0 equiv).

  • Solvation: Add anhydrous DMF (0.2 M concentration relative to substrate). Stir at room temperature for 20 minutes to form the active catalyst complex (solution turns dark brown/red).

  • Substrate Addition: Add 6-bromo-1-methyl-1H-indazole (1.0 equiv).

  • Reagent Addition: Add TMSCF₃ (2.0 equiv) dropwise. Note: Slight exotherm may occur.

  • Reaction: Seal the tube and heat to 80°C for 16–24 hours.

    • Process Control: Monitor by LC-MS. The bromide (M+H ~211/213) should disappear, replaced by the product (M+H ~201).

  • Workup: Cool to room temperature. Dilute with Et₂O. Filter through a pad of Celite to remove copper salts. Wash the filtrate with LiCl (5% aq) to remove DMF.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expert Insight: The 1-methyl group on the indazole is critical here. If the N1 is unprotected, the Cu-CF₃ species will deprotonate the indazole (pKa ~14) rather than coupling, killing the reaction.

Protocol B: Palladium-Catalyzed Trifluoromethylation (The "Precision" Method)

Best for: Late-stage functionalization, substrates sensitive to stoichiometric copper, or when purification of copper residues is difficult. Reference: Based on the Buchwald-BrettPhos methodology.

Materials
  • Catalyst: [(Allyl)PdCl]₂ (2 mol%)

  • Ligand: BrettPhos (6 mol%)

  • Reagent: TESCF₃ (Triethylsilyl trifluoromethane) (1.5 equiv)

  • Activator: KF (2.0 equiv)

  • Solvent: Dioxane (Anhydrous)

Step-by-Step Methodology
  • Pre-catalyst Formation: In a nitrogen-filled glovebox, mix [(Allyl)PdCl]₂ and BrettPhos in Dioxane. Stir for 10 mins at RT.

  • Reaction Assembly: Add 6-bromo-1-methyl-1H-indazole (1.0 equiv) and KF (2.0 equiv) to the reaction vial.

  • Reagent Addition: Add TESCF₃ (1.5 equiv).

  • Execution: Seal and heat to 100°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography.

Why BrettPhos? Reductive elimination of Ar-CF₃ from Pd(II) is kinetically difficult due to the high electronegativity of the CF₃ group. Bulky, electron-rich ligands like BrettPhos facilitate this step, preventing the formation of "Pd-black" and hydrodehalogenated byproducts.

Mechanistic Pathway & Troubleshooting

The following diagram illustrates the divergent pathways for Copper and Palladium cycles, highlighting the critical "Failure Points" where reactions often stall.

Trifluoromethylation_Pathways cluster_Cu Protocol A: Cu-Mediated Cycle cluster_Pd Protocol B: Pd-Catalyzed Cycle Start 6-Bromo-1-methyl- 1H-indazole Cu_TS Oxidative Addition (Rate Limiting) Start->Cu_TS Pd_OA Oxidative Addition (Ar-Pd-Br) Start->Pd_OA Cu_Pre CuI + Phen + CsF + TMSCF3 Cu_Active [L-Cu-CF3] Active Species Cu_Pre->Cu_Active In situ gen Cu_Active->Cu_TS Cu_Prod Reductive Elimination Cu_TS->Cu_Prod End 6-CF3-1-methyl- 1H-indazole Cu_Prod->End Pd_0 L-Pd(0) (BrettPhos) Pd_0->Pd_OA Pd_TM Transmetalation (with TESCF3) Pd_OA->Pd_TM Pd_RE Reductive Elimination (Critical Step) Pd_TM->Pd_RE Pd_RE->Pd_0 Regeneration Pd_RE->End

Figure 1: Mechanistic divergence between Cu-mediated and Pd-catalyzed pathways. Note the distinct rate-limiting steps (Oxidative Addition for Cu, Reductive Elimination for Pd).

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Recovery of Starting Material Failed Oxidative AdditionProtocol A: Increase Temp to 110°C; switch solvent to NMP. Protocol B: Ensure catalyst is active (yellow to orange shift); check O₂ levels.
Hydrodebromination (Ar-H) ProtodehalogenationStrictly dry solvents required. Water acts as a proton source for the Ar-Metal species.
Homocoupling (Ar-Ar) DisproportionationReduce catalyst loading; ensure slow addition of the CF₃ source to maintain steady-state concentration.
Low Conversion (Cu Method) "Cu-CF₃" DecompositionThe active species is thermally unstable above 80°C if not consumed. Add TMSCF₃ in two portions (0h and 4h).

Safety & Compliance

  • HF Generation: The hydrolysis of TMSCF₃ produces HF equivalents. All glassware must be rinsed with a saturated NaHCO₃ or CaCl₂ solution immediately after use to quench fluoride ions.

  • Pressure Hazard: While these reactions are not typically gas-evolving, the thermal decomposition of Chen's reagent or overheating of Cu-CF₃ can release CF₃ radicals/gases. Use pressure-rated vessels.

  • Toxicity: Indazoles are bioactive; handle with potent compound guidelines.

References

  • Ruppert-Prakash Reagent Overview

    • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews.
  • Copper-Mediated Trifluoromethylation (The "Olah" Protocol)

    • Oishi, M., Kondo, H., & Amii, H. (2009). Aromatic Trifluoromethylation Catalytic in Copper.
  • Palladium-Catalyzed Trifluoromethylation (Buchwald)

    • Cho, E. J., Senecal, T. D., Kinzel, T., Zhang, Y., Watson, D. A., & Buchwald, S. L. (2010).
  • Chen's Reagent (Methyl fluorosulfonyldifluoroacetate)

    • He, Z., Luo, T., Fan, M., Wu, Y., & Zhang, G. (2020). Recent Advances in Trifluoromethylation using Chen's Reagent. RSC Advances.

Scalable Synthesis Protocols for 3-Trifluoromethyl Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the scalable synthesis of 3-trifluoromethyl-1H-indazoles, balancing industrial process safety with medicinal chemistry flexibility.

Abstract

The introduction of a trifluoromethyl (CF₃) group at the C3 position of the indazole core significantly enhances lipophilicity, metabolic stability, and binding affinity in drug candidates. This guide details two distinct, scalable protocols for synthesizing 3-trifluoromethyl-1H-indazoles: a Process-Ready Cyclization (Route A) suitable for multi-gram to kilogram scale-up, and a Direct C-H Functionalization (Route B) optimized for late-stage diversification. Critical safety parameters for handling hydrazine at scale and mechanistic insights into radical trifluoromethylation are provided.

Strategic Analysis of Synthetic Routes

The synthesis of 3-CF₃ indazoles presents a dichotomy between "ring construction" and "ring functionalization."

FeatureRoute A: Cyclization (Process) Route B: C-H Functionalization (MedChem)
Strategy Construct ring with CF₃ in placeInstall CF₃ onto existing indazole core
Starting Material 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanoneUnsubstituted 1H-Indazole
Scalability High (Kilogram capable)Moderate (Gram scale)
Cost Low (Commodity reagents)Medium (Catalysts/Reagents)
Key Risk Hydrazine handling (Exotherm/Toxicity)Regioselectivity (C3 vs N1/C7)
Mechanism Condensation / SNArRadical Homolytic Aromatic Substitution

Protocol A: Process-Ready Cyclization (The "Building Block" Strategy)

This route is the industry standard for generating the 3-CF₃ indazole core. It relies on the condensation of hydrazine with a 2-fluorophenyl trifluoromethyl ketone, followed by an intramolecular nucleophilic aromatic substitution (SNAr).

Reaction Scheme & Mechanism

The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes base-promoted cyclization displacing the fluoride.

ReactionMechanism SM 2,2,2-Trifluoro-1- (2-fluorophenyl)ethanone INT Hydrazone Intermediate SM->INT Condensation (-H2O) HYD Hydrazine Hydrate (NH2NH2•H2O) HYD->INT TS Meisenheimer Complex INT->TS Base/Heat (Cyclization) PROD 3-Trifluoromethyl- 1H-Indazole TS->PROD -HF (Aromatization)

Figure 1: Mechanistic pathway for the cyclization of 2-fluoro-trifluoroacetophenone.

Detailed Experimental Protocol (Scalable to 100g)

Reagents:

  • 2,2,2-Trifluoro-1-(2-fluorophenyl)ethanone (1.0 equiv)

  • Hydrazine monohydrate (64-65% in water) (1.2 – 1.5 equiv)

  • Safety Additive: Sodium Acetate (NaOAc) (1.2 equiv) — Critical for thermal stability.

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher reflux temp).

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂).

  • Charge: Add 2,2,2-trifluoro-1-(2-fluorophenyl)ethanone and Ethanol (5-8 volumes relative to ketone mass).

  • Buffer Addition: Add Sodium Acetate (NaOAc).

    • Expert Insight: Hydrazine condensation releases HCl/HF byproducts. Acidic conditions can lower the decomposition onset temperature of hydrazine, leading to runaway reactions. NaOAc buffers the system, maintaining thermal stability [1].

  • Controlled Addition: Heat the mixture to 40°C. Add Hydrazine monohydrate dropwise over 60 minutes.

    • Caution: The hydrazone formation is exothermic. Monitor internal temperature (keep T < 50°C during addition).

  • Cyclization: Once addition is complete, heat the reaction to reflux (78-80°C for EtOH) and stir for 4-6 hours. Monitor by HPLC for consumption of the hydrazone intermediate.

  • Workup: Cool to 20°C. The product often precipitates directly.

    • If solid:[1][2] Filter and wash with cold water/ethanol (1:1).

    • If solution: Concentrate under reduced pressure to ~2 volumes, add water (5 volumes) to induce precipitation.

  • Purification: Recrystallization from Ethanol/Water or Toluene/Heptane.

Yield Expectation: 85-95% Purity: >98% (HPLC)

Protocol B: Direct C-H Functionalization (Late-Stage Diversification)

For projects where the indazole ring is already built (or commercially sourced) and requires late-stage trifluoromethylation, a radical-mediated approach using Langlois Reagent is superior. This avoids the need to rebuild the core.

Reaction Scheme

This protocol utilizes a Minisci-type radical substitution.

CHActivation IND 1H-Indazole (Substituted) PROD 3-CF3-Indazole IND->PROD + •CF3 Regioselective C3 LANG Langlois Reagent (CF3SO2Na) RAD •CF3 Radical LANG->RAD Oxidation (-SO2) OX Oxidant (TBHP or K2S2O8) OX->RAD RAD->PROD

Figure 2: Radical C-H trifluoromethylation pathway using sodium triflinate.

Detailed Experimental Protocol (Gram Scale)

Reagents:

  • Substituted 1H-Indazole (1.0 equiv)

  • Sodium Triflinate (Langlois Reagent, CF₃SO₂Na) (2.5 - 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq) (3.0 - 4.0 equiv) or K₂S₂O₈.

  • Solvent: DMSO/Water (4:1) or CH₃CN/Water.

Step-by-Step Procedure:

  • Dissolution: In a pressure tube or round-bottom flask, dissolve the indazole substrate in DMSO/Water.

  • Reagent Addition: Add Sodium Triflinate.

  • Initiation: Add TBHP dropwise at room temperature.

    • Note: Radical reactions are sensitive to oxygen inhibition; however, TBHP generates oxygen species. An inert atmosphere (Argon) is recommended for reproducibility but strict exclusion of air is less critical than in organometallic chemistry.

  • Reaction: Seal the vessel and heat to 50-60°C for 12-24 hours.

    • Mechanism:[3][4][5][6][7] The oxidant generates a trifluoromethyl radical (•CF₃) from the sulfinate. The nucleophilic radical attacks the electron-deficient C3 position of the indazole [2].

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMSO) and brine.

  • Purification: Silica gel chromatography (Hexanes/Ethyl Acetate).

Yield Expectation: 40-65% (Substrate dependent). Selectivity: C3 is favored, but N-alkylation or over-reaction can occur if pH is not controlled.

Safety & Process Control (CQAs)

ParameterCritical Quality Attribute (CQA)Control Strategy
Hydrazine Accumulation Explosion HazardEnsure "starve-feed" addition (Protocol A). Never add hydrazine to a hot reactor all at once.
Thermal Stability DecompositionAdd Sodium Acetate to Protocol A. Hydrazine hydrochloride (byproduct) lowers decomposition onset to ~180°C; NaOAc neutralizes this [1].
Regioselectivity PurityIn Protocol B, C3-selectivity is governed by the electronic nature of the substrate. Electron-rich indazoles react faster.
Residual Metals ToxicityProtocol A is metal-free. Protocol B (if using Ag/Cu catalysts) requires scavenging (e.g., SiliaMetS®).

Troubleshooting Guide

  • Problem (Protocol A): Low conversion to cyclized product.

    • Solution: Ensure temperature is >75°C. The hydrazone forms easily, but the SNAr cyclization requires energy. If using Ethanol, switch to n-Butanol (reflux 117°C).

  • Problem (Protocol B): Low yield / Complex mixture.

    • Solution: Increase equivalents of Langlois reagent (radicals quench easily). Add a phase transfer catalyst (TBAH) if solubility is poor.

References

  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Source: Organic Process Research & Development (ACS). URL:[Link] (Verified Context via Search Result 1.1/1.2)

  • Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. Source: ChemRxiv / Chemical Science. URL:[Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives. Source: MDPI Molecules. URL:[Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Source: Journal of Organic Chemistry. URL:[Link]

Sources

Functionalization of C6-position in 1-methyl-3-(trifluoromethyl)indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Functionalization of the C6-Position in 1-Methyl-3-(trifluoromethyl)indazole

Authored by: A Senior Application Scientist

Abstract

The 1-methyl-3-(trifluoromethyl)indazole scaffold is a privileged core structure in modern medicinal chemistry, frequently associated with kinase inhibition and other targeted therapies. The ability to precisely modify this scaffold is paramount for developing new chemical entities with improved potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of the C6-position of 1-methyl-3-(trifluoromethyl)indazole. We will explore three primary, field-proven strategies: C6-Halogenation followed by Palladium-Catalyzed Cross-Coupling, Direct C6-Nitration and subsequent derivatization, and an advanced overview of Directed ortho-Metalation (DoM). Each section includes an explanation of the underlying chemical principles, detailed step-by-step protocols, and expert insights into experimental design and execution.

Introduction: The Significance of the Indazole Core

Indazole derivatives are a cornerstone in drug discovery, prized for their ability to act as bioisosteres of indoles while offering unique hydrogen bonding capabilities that are crucial for interacting with biological targets like protein kinases.[1][2] The incorporation of a trifluoromethyl (CF3) group at the C3-position often enhances metabolic stability and binding affinity. The N1-methylation further modulates solubility and the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Functionalization of the benzo-fused ring, particularly at the C6-position, allows for the introduction of diverse substituents that can probe new binding pockets, improve selectivity, or attach linkers for further conjugation. This guide provides actionable protocols for achieving this critical transformation.

Strategic Overview: Pathways to C6-Functionalization

The functionalization of the C6-position on the indazole ring can be approached through several distinct synthetic routes. The choice of strategy depends on the desired final substituent and the available starting materials. Below is a workflow illustrating the primary methods discussed in this guide.

G cluster_0 Core Strategies for C6 Functionalization start 1-Methyl-3-(trifluoromethyl)indazole strat1_step1 C6-Halogenation (e.g., Bromination) start->strat1_step1 Strategy 1 strat2_step1 Direct C6-Nitration start->strat2_step1 Strategy 2 strat3_step1 Install Directing Group (DMG) at C5 or C7 start->strat3_step1 Strategy 3 (Advanced) strat1_step2 6-Bromo Intermediate strat1_step1->strat1_step2 strat1_step3 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) strat1_step2->strat1_step3 strat1_end C6-Aryl, Alkyl, Amino Derivatives strat1_step3->strat1_end strat2_step2 6-Nitro Intermediate strat2_step1->strat2_step2 strat2_step3 Reduction to Amine strat2_step2->strat2_step3 strat2_step4 6-Amino Intermediate strat2_step3->strat2_step4 strat2_end C6-Amides, Sulfonamides, Diazonium Salts strat2_step4->strat2_end strat3_step2 Directed ortho-Metalation (DoM) strat3_step1->strat3_step2 strat3_step3 Quench with Electrophile strat3_step2->strat3_step3 strat3_end Diverse C6-Substituted Derivatives strat3_step3->strat3_end

Caption: Key synthetic workflows for C6-functionalization.

Strategy 1: C6-Halogenation and Palladium-Catalyzed Cross-Coupling

This is arguably the most versatile and robust strategy. It involves a two-step process: first, the regioselective installation of a halogen (typically bromine) at the C6-position, creating a versatile synthetic handle. Second, this halo-indazole is used as a substrate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.[3][4][5]

Mechanistic Rationale

Halogenation: The indazole ring system is moderately activated towards electrophilic aromatic substitution. The substitution pattern is directed by the combined electronic effects of the pyrazole and benzene rings. While multiple isomers are possible, conditions can be optimized for preferential C6 substitution.

Cross-Coupling: The carbon-halogen bond (e.g., C-Br) at the C6-position can undergo oxidative addition to a low-valent Palladium(0) species, initiating the catalytic cycle of reactions like Suzuki-Miyaura (using boronic acids), Buchwald-Hartwig (using amines), Sonogashira (using terminal alkynes), and Heck (using alkenes).[3][5] These reactions are powerful tools for building molecular complexity.[3][4]

G Start 6-Bromo-1-methyl-3-(trifluoromethyl)indazole OxAdd Oxidative Addition Start->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd Intermediate Aryl-Pd(II)-Br Complex OxAdd->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation Reagent Coupling Partner (e.g., R-B(OH)₂) Reagent->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Intermediate2 Aryl-Pd(II)-R Complex Transmetalation->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Catalyst Regeneration Product 6-R-1-methyl-3-(trifluoromethyl)indazole RedElim->Product

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1A: Regioselective C6-Bromination

This protocol is adapted from standard procedures for indazole bromination.

  • Materials:

    • 1-methyl-3-(trifluoromethyl)indazole

    • N-Bromosuccinimide (NBS)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a fume hood, dissolve 1-methyl-3-(trifluoromethyl)indazole (1.0 eq) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated H₂SO₄ (2.0 eq) while maintaining the temperature at 0 °C.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes. The reaction is often exothermic.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by pouring it over crushed ice.

    • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 6-bromo-1-methyl-3-(trifluoromethyl)indazole.

Protocol 1B: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the 6-bromo intermediate with an arylboronic acid.

  • Materials:

    • 6-bromo-1-methyl-3-(trifluoromethyl)indazole (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

    • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)[3]

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Nitrogen or Argon gas supply

  • Procedure:

    • To a reaction vessel, add the 6-bromo-indazole, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the 6-aryl-1-methyl-3-(trifluoromethyl)indazole.

Coupling PartnerTypical CatalystBaseExpected Outcome
Arylboronic AcidPd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Na₂CO₃C6-Aryl bond formation
Primary/Secondary AminePd₂(dba)₃ with XantphosCs₂CO₃, K₃PO₄C6-Amino bond formation
Terminal AlkynePd(PPh₃)₄ with CuIEt₃N, DIPAC6-Alkynyl bond formation
Caption: Common cross-coupling reactions for C6-functionalization.

Strategy 2: Direct C6-Nitration and Derivatization

Direct nitration of the indazole core is a classic electrophilic aromatic substitution. For many indazole systems, the reaction shows a high regioselectivity for the C6-position.[6] The resulting 6-nitro group is a highly versatile functional handle that can be readily reduced to a 6-amino group, opening up a vast chemical space for further modification.

Protocol 2A: Direct C6-Nitration

This protocol is adapted from the nitration of 3-methyl-1H-indazole and requires strict temperature control to ensure safety and selectivity.[6]

  • Materials:

    • 1-methyl-3-(trifluoromethyl)indazole

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%) or KNO₃

    • Ice-salt bath

  • Procedure:

    • In a three-neck flask equipped with a thermometer and dropping funnel, cool concentrated H₂SO₄ to -5 to 0 °C in an ice-salt bath.

    • Slowly and portion-wise, add the 1-methyl-3-(trifluoromethyl)indazole, ensuring the internal temperature does not exceed 5 °C.[6]

    • Prepare the nitrating mixture by slowly adding fuming nitric acid to cold sulfuric acid in a separate flask.

    • Add the nitrating mixture dropwise to the indazole solution, maintaining the internal temperature below 5 °C.

    • Stir the reaction at 0-5 °C for 2-3 hours.

    • Very carefully, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.

    • Filter the solid product and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

    • Dry the product under vacuum to yield 1-methyl-6-nitro-3-(trifluoromethyl)indazole.

Protocol 2B: Reduction of the 6-Nitro Group

The 6-nitro group can be cleanly reduced to a 6-amino group using several standard methods.

  • Materials:

    • 1-methyl-6-nitro-3-(trifluoromethyl)indazole

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

    • Concentrated Hydrochloric Acid (HCl) or Acetic Acid (AcOH)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution

  • Procedure (using SnCl₂):

    • Suspend the 6-nitro-indazole in ethanol.

    • Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours until the reaction is complete (monitor by TLC/LC-MS).

    • Cool the reaction and concentrate the solvent.

    • Basify the residue by carefully adding a cold aqueous NaOH solution (e.g., 6M) until the pH is >10.

    • Extract the aqueous mixture multiple times with ethyl acetate or DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 6-amino-1-methyl-3-(trifluoromethyl)indazole. This amine can be used immediately or purified by chromatography.

Strategy 3 (Advanced): Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H functionalization.[7][8] The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position.[7][9]

For C6-functionalization of the target molecule, a DMG would need to be installed at either the C5 or C7 position. The N1-methyl group is a weak DMG and typically directs to the C7 position. Therefore, a stronger DMG at C5 would be required to override this and direct to C6.

  • Conceptual Workflow:

    • Synthesize Precursor: Start with a C5-substituted indazole (e.g., 5-bromo-indazole).

    • Install DMG: Convert the C5-substituent into a potent DMG (e.g., an amide -CONR₂, carbamate -OCONEt₂, or methoxy -OCH₃ group).[8][10]

    • Perform DoM: Treat the C5-DMG-substituted indazole with a strong lithium base (e.g., s-BuLi/TMEDA) at low temperature (-78 °C). The base will be directed to deprotonate the C6 position.

    • Quench with Electrophile: Trap the resulting C6-lithiated species with a suitable electrophile (e.g., I₂ for iodination, CO₂ for carboxylation, Me₃SiCl for silylation).

This strategy is more complex, requiring a multi-step synthesis of the precursor, but offers precise control and access to functional groups not easily installed by other methods.

Conclusion and Future Directions

The functionalization of the C6-position of 1-methyl-3-(trifluoromethyl)indazole is a critical step in the synthesis of novel drug candidates. This guide has provided detailed protocols and strategic insights for three primary methodologies. The halogenation/cross-coupling approach offers the greatest versatility for introducing a wide range of substituents. Direct nitration provides a rapid and efficient route to the 6-amino derivative, a key building block for further elaboration. Finally, directed ortho-metalation represents an advanced, highly regioselective strategy for more complex synthetic challenges. Researchers are encouraged to use these protocols as a starting point, with the understanding that optimization may be required for specific substrates and desired outcomes.

References

  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]

  • Palladium-Catalyzed Remote C-H Phosphonylation of Indoles at the C4 and C6 Positions by a Radical Approach. PubMed. Available at: [Link]

  • Directed ortho metalation. Wikipedia. Available at: [Link]

  • Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]

  • Directed (ortho) Metallation. Columbia University. Available at: [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • ortho metalation. Myers Research Group, Harvard University. Available at: [Link]

  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC, National Institutes of Health. Available at: [Link]

  • Synthesis of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole hydrochloride. Mol-Instincts. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]

  • Modern Strategies in Organofluorine Chemistry 1. Thieme Chemistry. Available at: [Link]

  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. Ural Federal University. Available at: [Link]

  • 6-Bromo-3-(trifluoromethyl)-1H-indazole. MySkinRecipes. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.
  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC, National Institutes of Health. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. PMC, National Institutes of Health. Available at: [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Iron promoted C3‐H nitration of indazole. ResearchGate. Available at: [Link]

  • Iron promoted C3–H nitration of 2H-indazole: direct access to 3-nitro-2H-indazoles. Royal Society of Chemistry Publishing. Available at: [Link]

  • Regioselective C3-H Trifluoromethylation of 2H-Indazole Under Transition-Metal-Free Photoredox Catalysis. ChemRxiv. Available at: [Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI. Available at: [Link]

Sources

Application Note: Optimized Buchwald-Hartwig Amination of 6-Bromoindazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 6-bromoindazole is a critical transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and CNS-active agents. However, this substrate presents a dichotomy of challenges: the electron-rich nature of the fused benzene ring retards oxidative addition, while the acidic N-H of the pyrazole core acts as a potent catalyst poison.

This guide moves beyond legacy protocols (e.g., Pd(OAc)₂/BINAP) to establish a robust methodology using 3rd-Generation Buchwald Precatalysts (e.g., BrettPhos Pd G3) . We provide two distinct workflows: Method A for N1-protected substrates (high-yield, scale-up ready) and Method B for unprotected substrates (rapid discovery).

Strategic Analysis & Mechanistic Insight

The Substrate Challenge

The 6-position of the indazole ring is electronically distinct. Unlike the electron-deficient 3- or 7-positions, the 6-position is relatively electron-rich due to resonance donation from the N1 nitrogen.

  • Consequence: Oxidative addition of the C–Br bond to Pd(0) is the rate-limiting step (RLS).

  • Solution: Ligands must be electron-rich and bulky (e.g., Dialkylbiaryl phosphines) to drive oxidative addition and prevent formation of inactive halide-bridged dimers.

The "Indazole Poisoning" Effect

The free N-H at position 1 (pKa ~14) is problematic. In the presence of standard bases (NaOtBu, Cs₂CO₃), the indazole is deprotonated to form an indazolyl anion. This anion is a competitive ligand that coordinates to Palladium, forming stable, unreactive "off-cycle" resting states (Pd-azolyl complexes), effectively killing the catalytic turnover.

Decision Matrix: Protection vs. Direct Coupling

The choice of pathway dictates the reaction conditions.

IndazoleStrategy Start Starting Material: 6-Bromoindazole Decision Is N1 Protected? Start->Decision Protected YES (THP, SEM, Boc) Decision->Protected Path A Unprotected NO (Free N-H) Decision->Unprotected Path B CondA Method A: Standard Coupling Base: Cs2CO3 or NaOtBu Ligand: BrettPhos/RuPhos Solvent: Dioxane/Toluene Protected->CondA ResultA High Yield, Scalable CondA->ResultA CondB Method B: Base-Mediated Protection Base: LiHMDS (2.2 equiv) Ligand: tBuXPhos Solvent: THF/Dioxane Unprotected->CondB ResultB Rapid, Step-saving CondB->ResultB

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol.

Experimental Protocols

Method A: Coupling of N1-Protected Indazoles (Recommended)

Best for: Scale-up, valuable amines, and ensuring regio-purity.

Rationale: Protecting the N1 position (e.g., with Tetrahydropyran (THP)) eliminates catalyst poisoning and allows the use of weaker bases (Cs₂CO₃), preserving sensitive functional groups on the coupling amine.

Reagents:

  • Substrate: 1-(Tetrahydro-2H-pyran-2-yl)-6-bromoindazole (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (1.0 – 2.0 mol%)

    • Note: If G3 is unavailable, use Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under active N₂ flow, charge a reaction vial with the aryl bromide, base (Cs₂CO₃), and BrettPhos Pd G3 .

  • Solvent Addition: Add anhydrous 1,4-Dioxane. If the amine is a solid, add it now. If liquid, add via syringe.[1]

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes. Critical: Oxygen destroys the active LPd(0) species.

  • Reaction: Seal the vial and heat to 90–100 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Method B: Direct Coupling of Unprotected Indazoles

Best for: High-throughput screening (HTS), library synthesis.

Rationale: Uses LiHMDS (Lithium Hexamethyldisilazide) as a dual-role reagent. It first deprotonates the indazole N-H (protecting it as an N-Li species) and then acts as the base for the catalytic cycle.

Reagents:

  • Substrate: 6-Bromoindazole (1.0 equiv)

  • Amine: 1.2 equiv[2]

  • Catalyst: tBuXPhos Pd G3 or BrettPhos Pd G3 (2.0 – 5.0 mol%)

  • Base: LiHMDS (1.0 M in THF) – 2.2 to 2.5 equiv required .

  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 6-bromoindazole and the amine in THF under N₂. Add LiHMDS dropwise at RT. Stir for 10 mins. (Solution often turns yellow/orange).

  • Catalyst Addition: Add the Pd G3 precatalyst (dissolved in minimal THF) to the reaction mixture.

  • Heating: Heat to 65–80 °C . Note: LiHMDS reactions are faster; monitor by LCMS after 1 hour.

  • Quench: Carefully quench with saturated NH₄Cl (exothermic). Extract with EtOAc.

Optimization Guide & Data

Ligand Selection Table

The choice of ligand is the single most significant variable.

LigandClassApplication for 6-BromoindazoleRecommendation
BrettPhos DialkylbiarylPrimary amines, high yields. Excellent for preventing dehalogenation.First Choice
tBuXPhos DialkylbiarylUnprotected indazoles (Method B). Tolerates N-heterocycles well.Alternative
RuPhos DialkylbiarylSecondary amines, sterically hindered amines.Specific Cases
BINAP BisphosphineLegacy ligand. Often fails or requires high loading (5-10 mol%) for this substrate.Avoid
XantPhos BisphosphineGood for amides (Buchwald-Hartwig Amidation), less effective for amines here.Amides Only
Catalyst Activation Pathway (G3 Precatalysts)

Using G3 precatalysts ensures a precise 1:1 Pd:Ligand ratio and rapid activation, avoiding the induction period associated with Pd(OAc)₂.

CatalystActivation Precat BrettPhos Pd G3 (Stable Precatalyst) Active L-Pd(0) (Active Species) Precat->Active - Carbazole byproduct - R-NH2 activation Base Base (Activation) Base->Active Cycle Enters Catalytic Cycle Active->Cycle

Figure 2: Activation of G3 precatalyst generates the active mono-ligated Pd(0) species immediately upon exposure to amine and base.

Troubleshooting & Quality Control

System Suitability Test

Before committing valuable intermediate to the reaction, run a Standard Check :

  • Reagents: 6-bromo-1-THP-indazole + Morpholine.

  • Conditions: 1 mol% BrettPhos Pd G3, NaOtBu, Dioxane, 90°C, 1h.

  • Pass Criteria: >95% conversion to product by HPLC/UPLC.

Common Failure Modes
  • Protodehalogenation (Formation of Indazole):

    • Cause:

      
      -hydride elimination from the amine or solvent.
      
    • Fix: Switch solvent from Dioxane to Toluene. Ensure temperature is not excessive (>110°C). Use BrettPhos (highly selective against dehalogenation).

  • No Reaction (SM Recovery):

    • Cause: Catalyst poisoning or oxidation.

    • Fix: Check Oxygen levels (re-degas). If substrate is unprotected, ensure LiHMDS equivalents are sufficient (>2.0).

  • Regioisomers (N-arylation vs C-amination):

    • Cause: Competition between the amine and the indazole NH.

    • Fix: Use Method A (Protection). N-arylation is impossible if N1 is protected.

References

  • Ligand Selection & Mechanism: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011 , 2, 27-50.

  • Precatalyst Technology: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Design and Synthesis of a New Generation of Palladacycle Precatalysts." Chem. Sci., 2016 , 7, 1921-1931.

  • Unprotected Heterocycle Coupling: Henderson, J. L.; Buchwald, S. L.[3] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Org.[3] Lett., 2010 , 12, 4438–4441.[3]

  • Indazole Specifics: "Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives." BenchChem Technical Support, 2025 .[4][5]

  • Scale-Up Considerations: "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis." PMC/NIH, 2024 .

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield and Purity in the Synthesis of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the synthesis of this important building block. We will address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind our recommendations to enhance yield, purity, and regioselectivity.

The synthesis of N-substituted indazoles is frequently complicated by the challenge of controlling regioselectivity.[1][2] The indazole core possesses two nucleophilic nitrogen atoms (N1 and N2), and direct alkylation often yields a mixture of both isomers, which can be difficult to separate and ultimately lowers the yield of the desired product.[3] This guide focuses on the critical N-methylation step of 6-bromo-3-(trifluoromethyl)-1H-indazole, which is the most common and challenging route to the target molecule.

Synthetic Strategy Overview

The most direct and frequently employed route to this compound involves the N-methylation of the readily available precursor, 6-bromo-3-(trifluoromethyl)-1H-indazole. The primary obstacle in this transformation is achieving high selectivity for the desired N1-methylated product over the N2-methylated isomer.

Synthetic_Workflow Precursor 6-Bromo-3-(trifluoromethyl)-1H-indazole Intermediate Indazolide Anion Precursor->Intermediate Base (e.g., NaH) Product_N1 This compound (Desired Product) Intermediate->Product_N1 Methylating Agent (e.g., CH3I) Favored Pathway Product_N2 6-Bromo-2-methyl-3-(trifluoromethyl)-1H-indazole (Isomeric Impurity) Intermediate->Product_N2 Methylating Agent (e.g., CH3I) Minor Pathway

Caption: General workflow for the N-methylation of the indazole precursor.

Troubleshooting Guide: N-Methylation of 6-bromo-3-(trifluoromethyl)-1H-indazole

This section addresses the most common issues encountered during the N-methylation step in a practical question-and-answer format.

Question 1: I'm getting a mixture of N1 and N2 methylated isomers. How can I maximize the formation of the desired 6-Bromo-1-methyl product?

Answer: This is the most critical challenge in this synthesis. Achieving high N1 regioselectivity depends on a synergistic combination of the base, solvent, and temperature, which collectively influence the steric and electronic environment of the intermediate indazolide anion.[1]

The 1H-tautomer of indazole is generally more thermodynamically stable than the 2H-tautomer.[2][4] The key to N1 selectivity is to use conditions that exploit this difference and sterically disfavor attack at the N2 position.

  • Causality—The Role of Base and Solvent: The choice of base and solvent is the most critical factor.[5] Using sodium hydride (NaH) in an aprotic, moderately polar solvent like tetrahydrofuran (THF) is highly recommended for maximizing N1 selectivity. The mechanism behind this selectivity is thought to involve the coordination of the sodium cation (Na⁺) with the N2 nitrogen and the electron-withdrawing trifluoromethyl group at the C3 position. This coordination creates steric hindrance around the N2 position, directing the incoming electrophile (methyl iodide) to the more accessible N1 position.[1] In contrast, using potassium bases (like KH or K₂CO₃) or highly polar aprotic solvents (like DMF) can lead to a higher proportion of the undesired N2 isomer, as the larger or better-solvated cations do not provide the same directing effect.

  • Substituent Effects: The presence of the bulky and electron-withdrawing trifluoromethyl (-CF₃) group at the C3 position already provides some steric hindrance that favors N1 alkylation. Your choice of reaction conditions should aim to amplify this inherent bias.

Regioselectivity_Factors cluster_N1 Favored N1-Alkylation Pathway cluster_N2 Disfavored N2-Alkylation Pathway N1_Anion Indazolide Anion with Na+ Coordination N1_Product N1-Methylated Product (Major) N1_Anion->N1_Product CH3I attacks sterically accessible N1 N2_Anion Indazolide Anion (Less hindered cation/solvent) N2_Product N2-Methylated Product (Minor) N2_Anion->N2_Product CH3I attacks N2 Factors Key Factors Influencing Selectivity Base Base Cation (Na+ > K+) Factors->Base Solvent Solvent (THF > DMF) Factors->Solvent Sterics C3-CF3 Group (Inherent Steric Bulk) Factors->Sterics Base->N1_Anion Solvent->N1_Anion

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

Data Presentation: Impact of Reaction Conditions on N1:N2 Selectivity

Base (1.2 equiv)SolventTemperature (°C)Typical N1:N2 RatioTypical Yield (%)Reference Insight
NaH THF 0 to RT >95:5 85-95% Optimal conditions for N1 selectivity. [1]
NaHDMF0 to RT~80:2080-90%Higher polarity of DMF can solvate the Na⁺ ion, reducing its directing effect.[1]
K₂CO₃DMFRT to 50~60:4060-75%Weaker base and less coordinating cation lead to poor selectivity.
KHTHF0 to RT~75:2580-90%K⁺ is larger and less effective at sterically blocking the N2 position.
Cs₂CO₃AcetonitrileRT to 60~50:5050-70%Often used to favor N2 alkylation in other systems, not recommended here.

Question 2: My reaction yield is low, or the reaction is not going to completion.

Answer: Low yields or incomplete conversion can stem from several factors beyond regioselectivity.

  • Troubleshooting Steps:

    • Check Base Quality and Stoichiometry: Sodium hydride (NaH) is highly reactive with moisture. Ensure you are using fresh, high-quality NaH (typically a 60% dispersion in mineral oil). Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation of the indazole starting material.

    • Ensure Anhydrous Conditions: The indazolide anion is a strong base and will be quenched by any protic sources. Ensure your THF is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).

    • Verify Alkylating Agent: Methyl iodide should be fresh and stored properly to prevent degradation. If the reaction is sluggish, consider adding a small amount of sodium iodide as a catalyst (Finkelstein reaction conditions) to generate the more reactive methyl iodide in situ if you are using a different methylating agent like methyl tosylate.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the starting material. Reactions are typically complete within 12-24 hours at room temperature after the addition of the methylating agent.[1]

Question 3: The N1 and N2 isomers are proving very difficult to separate by column chromatography. What are my options?

Answer: The similar polarity of the N1 and N2 isomers makes their separation a common challenge.

  • Chromatography Optimization:

    • Solvent System: Systematically vary the polarity of your eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol). Sometimes a small change in the solvent ratio can significantly improve separation.

    • Additives: Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes improve peak shape and resolution, although this is less common for these specific isomers.

    • Alternative Stationary Phases: If silica gel is ineffective, consider using a different stationary phase, such as alumina or a reverse-phase (C18) column if the compounds are sufficiently soluble in appropriate solvents.

  • Recrystallization: If the crude product mixture is solid, attempt a fractional recrystallization. Experiment with different solvent systems (e.g., isopropanol, ethanol/water, toluene, heptane) to find one where the desired N1 isomer has significantly lower solubility than the N2 isomer at a given temperature.

Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that I have synthesized the correct N1 isomer and not the N2?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. Specifically, 2D NMR experiments are used to unambiguously distinguish between the N1 and N2 isomers.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): In the N1-methyl isomer, the protons of the methyl group will show a long-range (2-3 bond) correlation to the C7a carbon of the indazole ring. In the N2-methyl isomer, the methyl protons will instead show a correlation to the C3 carbon. This is a definitive method of assignment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): For the N1-isomer, a NOE should be observed between the N1-methyl protons and the H7 proton on the benzene ring. This through-space interaction is absent in the N2-isomer.

Q2: What are the primary safety concerns during this synthesis?

A2: Several reagents require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and quenched carefully.

  • Methyl Iodide (CH₃I): A potent alkylating agent, toxic, and a suspected carcinogen. Handle only in a fume hood.

  • Solvents (THF, DMF): Standard organic solvent precautions should be followed. THF can form explosive peroxides over time.

Q3: Are there viable alternative synthetic routes that avoid the N-alkylation regioselectivity problem?

A3: Yes, while more steps may be involved, building the ring with the methyl group already in place can be a strategy. One such approach could involve starting with a methylated hydrazine derivative and a suitably substituted 2-halobenzaldehyde or ketone, followed by a cyclization reaction, such as a palladium-catalyzed cross-coupling/cyclization.[6] However, these routes often have their own challenges and may result in lower overall yields compared to an optimized N-methylation protocol.

Experimental Protocol

Protocol: N1-Selective Methylation of 6-bromo-3-(trifluoromethyl)-1H-indazole

This protocol is optimized for high N1-selectivity based on established methodologies.[1][7]

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL per 1.0 g of starting material).

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solvent.

  • Deprotonation:

    • Dissolve 6-bromo-3-(trifluoromethyl)-1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the indazole solution dropwise to the stirred NaH suspension at 0 °C.

    • Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete. Cessation of hydrogen gas evolution indicates the formation of the sodium indazolide salt.

  • Methylation:

    • Add methyl iodide (CH₃I, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and quench it carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

References
  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis.
  • Shafi, S., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis.
  • BenchChem. (2025). Common side reactions in the synthesis of indazole-3-carboxamides.
  • BenchChem. (2025). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
  • PrepChem. (Date not available). Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester.
  • Giraud, F., et al. (Date not available). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
  • Keating, M., et al. (2021). Indazole From Natural Resources And Biological Activity.
  • Wikipedia. (2020). Sandmeyer reaction.

Sources

Solubility issues with 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solubility & Handling in DMSO

Executive Technical Summary

Compound Profile:

  • Molecule: 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole[1]

  • Physicochemical Challenge: This molecule possesses a "brick dust" profile. The rigid indazole core, combined with a heavy halogen (Bromine) and a highly lipophilic trifluoromethyl (CF₃) group, results in high lattice energy and significant hydrophobicity (Estimated LogP > 4.5).[1]

  • The Problem: While theoretically soluble in DMSO (polar aprotic), users frequently encounter kinetic dissolution failure (slow dissolving) or catastrophic precipitation (crash-out) upon dilution into aqueous assay media.[1]

Critical Troubleshooting Guide (Q&A)

Issue 1: "The compound sits at the bottom of the vial and won't dissolve in DMSO."[1]

Diagnosis: Kinetic Energy Barrier.[1] The crystal lattice energy of the CF₃/Br-substituted indazole is high.[1] Simply adding DMSO and waiting is insufficient to break the intermolecular forces, particularly the stacking interactions of the aromatic core.[1]

The Solution: The "Force-Solubilization" Protocol Do not rely on passive diffusion. You must input energy to disrupt the lattice.[1]

Step-by-Step Protocol:

  • Solvent Choice: Use Anhydrous DMSO (Grade ≥ 99.9%, Water < 0.05%).[1]

  • Vortex: Vortex at max speed for 60 seconds. If solid remains:

  • Sonication: Place the sealed vial in an ultrasonic water bath at 40°C (not room temperature) for 15–20 minutes. The combination of cavitation and mild heat is critical.[1]

  • Visual Check: Hold the vial against a light source. If "schlieren" lines (refractive swirls) are visible, dissolution is incomplete.[1] Repeat sonication.

Technical Note: The CF₃ group increases the lipophilicity significantly compared to a standard methyl-indazole. If a 100 mM stock fails, lower the target concentration to 10 mM or 50 mM .

Issue 2: "The solution turned cloudy immediately when I added it to my cell culture media."

Diagnosis: Solvent Shock (The "Oiling Out" Effect).[1] This is the most common failure mode.[1] When a high-concentration DMSO stock hits an aqueous buffer, the DMSO rapidly mixes with water (exothermic hydration).[1] The hydrophobic indazole molecules are instantly "stranded" without a solvent shell, leading to rapid aggregation and precipitation.[1]

The Solution: Intermediate Serial Dilution Never jump from 100% DMSO to 0.1% DMSO in a single step for highly lipophilic compounds.[1]

Correct Dilution Workflow:

StepSourceDiluentFinal Solvent CompositionState
1.[1][2][3] Stock Solid Compound100% DMSO100% DMSOClear
2.[1] Intermediate Step 1 Stock100% DMSO100% DMSOClear
3.[1] Pre-Dilution Step 2Buffer + 10% DMSO~10-20% DMSOMetastable
4. Final Assay Step 3Assay Buffer< 1% DMSOStable

Why this works: The "Pre-Dilution" step (Step 3) creates a transition phase where the compound is acclimated to a semi-aqueous environment, preventing the violent kinetic crash-out associated with a single-step drop.

Issue 3: "My stock solution was clear yesterday, but today it has crystals."

Diagnosis: Hygroscopic Water Uptake.[1][3][4][5] DMSO is aggressively hygroscopic.[1][3][5] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if uncapped.[1] The solubility of this indazole drops exponentially with the addition of water to the DMSO.[1]

The Solution: The "Dry-Chain" Storage Method

  • Aliquot Immediately: Never store the main stock bottle at 4°C and repeatedly open it. Aliquot into single-use vials (e.g., 20 µL).

  • Seal: Use Parafilm® or cryo-vials with O-rings.

  • Desiccation: Store vials in a secondary container with active desiccant (silica gel or Drierite).[1]

  • Thawing: Allow the frozen aliquot to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the DMSO.[1]

Visualizing the Mechanisms

Figure 1: The "Crash-Out" Mechanism vs. Stable Dilution

This diagram illustrates why direct dilution fails and how intermediate steps stabilize the hydrophobic indazole.

SolubilityPathways cluster_Fail Method A: Direct Addition (Failure Mode) cluster_Success Method B: Intermediate Step (Success Mode) Stock 100% DMSO Stock (High Solvency) DirectMix Rapid Mixing into Aqueous Buffer Stock->DirectMix 1:1000 Dilution Intermed Intermediate Dilution (Step-down in DMSO) Stock->Intermed Serial Dilution in DMSO Precip CRASH OUT (Aggregates Form) DirectMix->Precip Hydrophobic Collapse Final Final Assay Well (Stable Dispersion) Intermed->Final Slow Addition to Buffer

Caption: Figure 1. Comparison of direct dilution (red path) leading to precipitation vs. serial dilution (green path) maintaining solubility.

Figure 2: The Hygroscopic Degradation Loop

This diagram explains how improper storage leads to "mysterious" precipitation events.

Hygroscopy DMSO_Pure Anhydrous DMSO (High Solubility) Open_Air Exposure to Air (Cap left off / Cold open) DMSO_Pure->Open_Air Water_Abs Water Absorption (DMSO becomes DMSO+H2O) Open_Air->Water_Abs Hygroscopic Action Solubility_Drop Solubility Limit Decreases Water_Abs->Solubility_Drop Polarity Shift Precipitation Crystal Growth (Stock Ruined) Solubility_Drop->Precipitation Precipitation->DMSO_Pure  Requires Re-Sonication  or Disposal

Caption: Figure 2. The cycle of stock solution degradation due to atmospheric water absorption.[1]

References & Authority

  • BenchChem Technical Support. Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. (Accessed 2025).[1][4][6][7] Explains the mechanism of solvent shock and serial dilution protocols.

  • Ziath Sample Management. The Effects of Water on DMSO and Effective Hydration Measurement. (Accessed 2025).[1][3][4][6][7] Details the freezing point depression and solubility loss in hydrated DMSO.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22558675 (6-Bromo-1-methyl-1H-indazole).[1] (Accessed 2025).[1][3][4][6][7] Provides physicochemical baselines for the core scaffold.[1] [1]

  • ResearchGate Community. How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? (Accessed 2025).[1][3][4][6][7] Peer-reviewed discussions on maximum tolerable DMSO concentrations and co-solvent strategies.[1]

Sources

Technical Support Center: Troubleshooting Bromo-Indazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

The Indazole Challenge: Executive Summary

Coupling reactions involving bromo-indazoles (particularly Suzuki-Miyaura and Buchwald-Hartwig) are notoriously deceptive. While the indazole ring appears electronically similar to indole, the presence of the pyridine-like nitrogen (N2) and the acidic pyrrole-like nitrogen (N1-H) creates a "dual-threat" for catalyst deactivation.

The Core Failure Mode: In unprotected indazoles, the acidic N-H (pKa ~14) is easily deprotonated by the base required for the coupling. The resulting indazolyl anion acts as a potent ligand, displacing your phosphine ligands and forming a stable, unreactive Palladium-Indazolyl complex (the "Resting State Trap").

This guide provides a decision-based framework to overcome this trap, either by steric ligand engineering or strategic protection .

Diagnostic Framework

Before altering temperature or catalyst loading, determine your troubleshooting pathway using the logic flow below.

IndazoleTroubleshooting Start START: Low Conversion (<20%) CheckProtect Is the Indazole N1-Protected? Start->CheckProtect NoProtect NO (Free N-H) CheckProtect->NoProtect Unprotected YesProtect YES (Boc, THP, SEM, Alkyl) CheckProtect->YesProtect Protected Poisoning Diagnosis: Catalyst Poisoning (Pd-N coordination) NoProtect->Poisoning Sol_Ligand Solution A: Switch to Bulky Ligands (XPhos/SPhos) Poisoning->Sol_Ligand Sol_Base Solution B: Use Weak Base (K3PO4) to limit deprotonation Poisoning->Sol_Base CheckBoronic Is Boronic Acid Heterocyclic? YesProtect->CheckBoronic YesHetBor YES (e.g., Pyridine-B(OH)2) CheckBoronic->YesHetBor NoHetBor NO (Aryl-B(OH)2) CheckBoronic->NoHetBor DeBor Diagnosis: Protodeboronation YesHetBor->DeBor Sol_Ester Solution: Switch to B-Pin ester or MIDA Boronate DeBor->Sol_Ester OxAdd Diagnosis: Slow Oxidative Addition NoHetBor->OxAdd Sol_Pd Solution: Pd(dppf)Cl2 or Pd-PEPPSI-IPent OxAdd->Sol_Pd

Figure 1: Decision matrix for diagnosing low conversion in bromo-indazole couplings. Blue nodes indicate decision points; Green nodes indicate actionable solutions.

Scenario A: The Unprotected Indazole (Hard Mode)

The Problem: You cannot protect the nitrogen due to downstream synthesis constraints. Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 fail because the indazole nitrogen binds to Pd more tightly than the phosphine.

The Solution: Use ligands that are sufficiently bulky to prevent the formation of the Pd-Indazolyl dimer but electron-rich enough to facilitate oxidative addition.

Recommended System (The "Buchwald Protocol")
  • Ligand: XPhos or SPhos .[1] These biaryl phosphine ligands create a "roof" over the Pd center, sterically discouraging the coordination of the indazole nitrogen while allowing the oxidative addition of the C-Br bond.

  • Precatalyst: Use XPhos Pd G3 or G4 . These generate the active mono-ligated Pd(0) species immediately, avoiding the induction period where poisoning often occurs.

  • Base: K3PO4 (Tribasic Potassium Phosphate) .

    • Why? Carbonate bases (Cs2CO3, K2CO3) in aqueous media can be too basic, driving the complete deprotonation of the indazole. K3PO4 provides a "buffer-like" effect in dioxane/water mixtures, maintaining enough basicity for transmetalation without overwhelming the system with indazolyl anions.

Protocol 1: Coupling of Unprotected 5-Bromoindazole
  • Charge: 5-Bromoindazole (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G3 (2.0 mol%).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas thoroughly (sparge with Ar for 15 min).

  • Base: Add K3PO4 (3.0 equiv).

  • Reaction: Heat to 100 °C for 2-4 hours.

    • Note: Unprotected substrates often require higher activation energy than protected ones. Do not stop at 80 °C if conversion is low.

Scenario B: The Protected Indazole (Reliable Mode)

The Problem: Conversion is stalled despite protection, or the protecting group is falling off.

The Solution: Select the protecting group (PG) based on the electronic needs of the coupling.

Protecting Group Comparison Table
Protecting GroupStabilityElectronic EffectRecommended ForRemoval
THP (Tetrahydropyranyl)ModerateNeutral/Slightly DonatingGeneral Purpose. Excellent for Suzuki.Mild Acid (HCl/MeOH)
SEM (TMS-ethoxymethyl)HighElectron DonatingDifficult Substrates. Increases e- density on ring.TBAF or Acid
Boc (tert-Butyloxycarbonyl)LowElectron WithdrawingElectron-Rich Partners. Pulls density, aiding Reductive Elimination.TFA or Heat (>100°C)
Tosyl (Ts)ModerateStrong E- WithdrawingC-H Activation. Directs Pd to specific sites.Base hydrolysis

Critical Insight: If using Boc , avoid temperatures >90 °C and strong nucleophilic bases (like hydroxides), as the Boc group may cleave during the reaction, reverting you to "Scenario A" (Catalyst Poisoning).

Protocol 2: Coupling of N1-THP-5-Bromoindazole
  • Protection Step: 5-Bromoindazole + DHP (1.5 equiv) + cat. PTSA in DCM (RT, 2h). Quantitative yield.

  • Coupling:

    • Catalyst: Pd(dppf)Cl2·DCM (3 mol%). The ferrocene ligand is robust and excellent for protected substrates.

    • Solvent: Toluene : Ethanol : Water (4:2:1).

    • Base: Cs2CO3 (2.5 equiv).

    • Temp: 80 °C.

  • Result: Typically >90% yield with minimal dehalogenation.

Mechanistic Visualization: Why Protection Matters

Understanding the failure mechanism is crucial for troubleshooting.

Mechanism Pd0 Active Pd(0)L OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br Trap CATALYST DEATH [Pd(Indazolyl)2(L)] Stable Complex OxAdd->Trap + Indazole (Deprotonated) (Displaces Ligand) TransMet Transmetalation (+ Ar-B(OH)2) OxAdd->TransMet Protected Indazole (No Coordination) Indazole Unprotected Indazole (N-H) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0

Figure 2: The Catalyst Poisoning Trap. The red path shows how deprotonated indazole sequesters the palladium. The green path shows the successful cycle enabled by protection or bulky ligands.

Frequently Asked Questions (FAQs)

Q: I am seeing significant protodeboronation (my boronic acid is turning into benzene/heterocycle). How do I stop this? A: This is common with electron-poor heteroaryl boronic acids (e.g., 2-pyridine boronic acid).

  • Fix 1: Switch to a Boronic Acid Pinacol Ester (B-Pin) . They are much more stable to hydrolysis.

  • Fix 2: Reduce the water content. Switch from Dioxane:Water (4:1) to anhydrous DMF or Dioxane with anhydrous Cs2CO3 or K3PO4 .

  • Fix 3: Use a "Slow Release" strategy. Use MIDA boronates which slowly release the active species, keeping the concentration low and preventing side reactions.

Q: Can I use microwave heating? A: Yes, but be cautious. Microwave superheating can accelerate the thermal decomposition of the catalyst (Pd black formation) faster than the coupling reaction. If using microwaves, stick to Pd(dtbpf)Cl2 or XPhos Pd G3 , which are thermally robust. Limit temperature to 120 °C and time to 30 minutes.

Q: My reaction works for 5-bromoindazole but fails for 3-bromoindazole. Why? A: Electronic differences.[2] The C3 position is more electron-rich than C5.

  • Implication: Oxidative addition is slower at C3.

  • Adjustment: You need a more active catalyst. Switch to Pd-PEPPSI-IPent or Pd(t-Bu3P)2 . These are "hot" catalysts designed for electron-rich or sterically hindered chlorides/bromides.

Q: I see a spot that looks like the homocoupling of the indazole (Indazole-Indazole). A: This usually indicates oxygen leakage. The presence of O2 promotes the oxidative homocoupling of the boronic acid or the halide.

  • Fix: Ensure rigorous degassing.[3] Do not just bubble N2; use the freeze-pump-thaw method or sparge Argon directly into the solvent for 20 minutes before adding the catalyst.

References
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Billingsley, K. L., & Buchwald, S. L.[4][5] (2007).[6] Journal of the American Chemical Society, 129(11), 3358–3366. Key Finding: Established the use of XPhos/SPhos for unprotected indazoles.

  • Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Loidreau, Y., et al.[7] (2021). RSC Advances, 11, 6208. Key Finding: Optimization of bases and solvents for specific regioisomers.

  • Mechanistic Insight into the Inhibition of Pd-Catalyzed Cross-Coupling by Azoles. Düfert, M. A., Billingsley, K. L., & Buchwald, S. L.[4] (2013). Journal of the American Chemical Society, 135(34), 12877–12885. Key Finding: Crystallographic evidence of the Pd-Indazolyl resting state.

  • Tetrahydropyranyl (THP) Protection of Indazoles in Water. Zhan, Y., et al.[8] (2018). Tetrahedron Letters, 59(12), 1136-1139. Key Finding: Green and efficient protection protocols.

Sources

Stability of 3-trifluoromethyl indazole under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Trifluoromethyl Indazole Stability & Handling

Executive Summary

The 3-trifluoromethyl indazole scaffold is a privileged motif in modern drug discovery (e.g., kinase inhibitors, TRP channel modulators). Its physicochemical profile is defined by the electron-withdrawing nature and steric bulk of the trifluoromethyl (–CF


) group.

Contrary to concerns often associated with 2-trifluoromethyl azoles (e.g., imidazoles, benzimidazoles) which are prone to hydrolysis, 3-trifluoromethyl indazole exhibits high hydrolytic stability under standard basic conditions. The primary challenge during manipulation is not degradation, but controlling N1 vs. N2 regioselectivity during alkylation or arylation events.

Part 1: Core Stability Profile (The "Cheat Sheet")

ParameterStability RatingTechnical Notes
Base Stability High Stable to NaOH, KOH,

-BuOK, and Cs

CO

at ambient to elevated temperatures (up to 100°C). The C3–CF

bond is robust against nucleophilic attack by hydroxide.
Acid Stability High Stable to TFA, HCl, and H

SO

. Resistant to defluorination mechanisms common in electron-rich heterocycles.
N-H Acidity Enhanced The 3-CF

group significantly acidifies the N-H proton (est. pKa 11–12 vs. ~14 for unsubstituted indazole), facilitating deprotonation by weaker bases (e.g., K

CO

).[1]
Nucleophilicity N1-Selective The steric bulk of the 3-CF

group hinders the N2 position, strongly favoring thermodynamic N1-alkylation.

Part 2: Frequently Asked Questions (Technical Deep Dive)

Q1: Is the 3-CF group susceptible to hydrolysis under strong basic conditions (e.g., 6M NaOH)?

A: Generally, no .[1] Unlike 2-trifluoromethyl imidazoles or 2-trifluoromethyl pyridines, where the CF


 group is activated by an adjacent ring nitrogen (amidine-like or imine-like activation) allowing for nucleophilic attack and hydrolysis to a carboxylic acid, the 3-position of the indazole is electronically distinct. It behaves more like a trifluoromethyl-substituted phenyl ring.
  • Mechanism: The C3 carbon is not sufficiently electrophilic to accept a hydroxide ion, and the resulting intermediate would disrupt the aromaticity of the pyrazole ring without significant stabilization.

  • Exception: Extreme conditions (e.g., molten KOH >200°C) or specific transition metal catalysis could theoretically induce degradation, but standard organic synthesis protocols (alkylation, Suzuki coupling, S

    
    Ar) are safe.[1]
    
Q2: How does the 3-CF group affect N-alkylation regioselectivity?

A: It strongly favors N1-alkylation . This is due to a synergistic combination of steric and electronic effects:

  • Steric Hindrance (Dominant): The C3 carbon is directly bonded to N2. The bulky –CF

    
     group (Van der Waals volume ~42 ų, similar to an isopropyl group) creates significant steric crowding around the N2 lone pair. The N1 position, being further away, is sterically accessible.
    
  • Electronic Effect: The electron-withdrawing CF

    
     group stabilizes the N1-anion (thermodynamic product) more effectively than the N2-tautomer form in the transition state.
    
Q3: My N-alkylation yield is low. Is the starting material degrading?

A: Degradation is unlikely. Low yields are usually due to:

  • Incomplete Deprotonation: While 3-CF

    
     indazole is more acidic than indazole, it still requires an appropriate base. If using weak bases (e.g., NaHCO
    
    
    
    ) in wet solvents, the equilibrium may not favor the anion.
  • Solubility: The lipophilic CF

    
     group reduces solubility in aqueous basic media. Ensure you are using a polar aprotic solvent (DMF, DMSO, NMP) or a phase transfer catalyst if working in biphasic systems.
    

Part 3: Troubleshooting Guide & Protocols

Scenario A: Optimizing Regioselective N1-Alkylation

Goal: >95% N1 selectivity.

Protocol:

  • Solvent: Anhydrous DMF or THF.

  • Base:

    • Standard: Cs

      
      CO
      
      
      
      (2.0 equiv).[1] The Cesium cation provides a "Ceiling Effect" via coordination, further stabilizing the N1-anion.
    • Alternative: NaH (1.2 equiv) at 0°C.

  • Procedure:

    • Dissolve 3-CF

      
       indazole in solvent (0.1 M).
      
    • Add Base.[2][3][4] Stir for 30 min at RT (critical for full deprotonation).

    • Add Electrophile (1.1 equiv) dropwise.

    • Monitor by LCMS. N1 product typically elutes later than N2 on reverse phase due to higher lipophilicity (check specific column interaction, but this is a general rule for indazoles).

Scenario B: Unexpected "Degradation" Signals on NMR/LCMS

Symptom: Loss of CF


 signal or appearance of carboxylic acid peak.[1]
Diagnosis: 
  • Check Solvent Quality: Are you using dimethylamine-containing DMF (hydrolyzed DMF)? This can lead to transamidation or other side reactions, though rare with this scaffold.

  • Check Reagents: Are you using a strong nucleophile (e.g., thiolate, alkoxide) in the presence of a metal catalyst? While the CF

    
     is stable to base, Pd/Cu-catalyzed defluorination is a known pathway in cross-coupling chemistry if not carefully controlled.
    

Part 4: Visualizing Reactivity & Logic

Diagram 1: Regioselectivity Decision Tree

This flowchart guides the user through selecting conditions to maximize N1 vs N2 selectivity, highlighting the influence of the 3-CF3 group.

IndazoleAlkylation Start Start: 3-CF3 Indazole N-Alkylation Target Desired Regioisomer? Start->Target N1_Path Target: N1-Alkylation (Thermodynamic/Steric Favored) Target->N1_Path Standard N2_Path Target: N2-Alkylation (Kinetic/Steric Disfavored) Target->N2_Path Non-Standard N1_Cond Recommended Conditions: Base: Cs2CO3 or NaH Solvent: DMF or THF Temp: 0°C to RT N1_Path->N1_Cond N2_Cond Difficult due to 3-CF3 Sterics Requires Specialized Conditions: 1. Meerwein's Salt (O-alkylation -> rearrangement) 2. Mitsunobu (sometimes favors N2) N2_Path->N2_Cond Result_N1 Result: High N1 Selectivity (>95:5 typical) N1_Cond->Result_N1 Result_N2 Result: Mixed Isomers or Low Yield (N2 is hard to access) N2_Cond->Result_N2

Caption: Decision logic for N-alkylation of 3-CF3 indazole. The bulky CF3 group heavily biases the reaction toward the N1 isomer.

Diagram 2: Stability & Reactivity Map

A visual representation of the molecule showing sites of stability and reactivity.

ReactivityMap Core 3-CF3 Indazole Scaffold CF3 3-CF3 Group Core->CF3 NH N-H Proton Core->NH C3 C3 Position Core->C3 Stab_Hyd Hydrolytically Stable (No reaction w/ NaOH) CF3->Stab_Hyd Resistant to Nucleophiles Acidic Enhanced Acidity (pKa ~11-12) CF3->Acidic Inductive Effect (-I) Steric Steric Shielding of N2 CF3->Steric Blocks N2 NH->Acidic Deprotonation Site

Caption: Reactivity profile of 3-trifluoromethyl indazole. Red indicates the stable CF3 group; Blue indicates the reactive N-H site.

References

  • BenchChem Technical Support Team. (2025). Regioselective Indazole N-Alkylation: Troubleshooting Guide. BenchChem. Link

  • Luo, G., et al. (2019). "Aqueous pKa values of fluorinated benzenesulfonamides and related compounds." Journal of Physical Organic Chemistry, 32(11), e3940.[1] (Contextual pKa data for CF3-substituted aromatics). Link

  • Gaunersdorfer, M., et al. (2024). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 20, 1940–1954. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (General stability of fluorinated heterocycles). Link

  • Sigma-Aldrich. (2025). Product Specification: 3-(Trifluoromethyl)pyrazole. (Confirming commercial stability and handling). Link

Sources

Technical Support Center: Minimizing Debromination in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The retention of bromine handles on the indazole scaffold is critical for late-stage diversification in drug discovery. However, hydrodehalogenation (debromination) is a persistent side reaction, particularly during Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This guide synthesizes mechanistic insights with field-proven protocols to suppress this pathway. Our core strategy focuses on destabilizing the Palladium-Hydride (Pd-H) intermediate, the primary vector for debromination.

Module 1: The Mechanistic Root Cause

To solve debromination, one must understand its origin.[1] It is rarely a random event; it is a competitive catalytic cycle driven by the formation of a Palladium-Hydride (Pd-H) species.

The Competition:

  • Productive Cycle: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.
  • Destructive Cycle (Debromination): Oxidative Addition

    
    
    
    
    
    -Hydride Elimination
    (from ligands/alkyl groups) or Hydride Transfer (from solvent/base)
    
    
    Reductive Elimination of Ar-H.

Critical Insight: The use of alcohol solvents (MeOH, iPrOH) or alkoxide bases (NaOtBu) significantly increases the risk of debromination because they serve as facile hydride sources.

DebrominationMechanism Start Bromoindazole (Ar-Br) OxAdd Oxidative Addition [Ar-Pd(II)-Br] Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst TransMet Transmetallation (coupling partner) OxAdd->TransMet Path A: Productive PdH Pd-H Species [Ar-Pd(II)-H] OxAdd->PdH Path B: Hydride Transfer Prod Coupled Indazole (Ar-R) TransMet->Prod Reductive Elim. HydrideSource Hydride Source (Alcohol Solvent / Alkoxide Base) HydrideSource->PdH Debromo Debrominated Byproduct (Ar-H) PdH->Debromo Reductive Elim.

Figure 1: Mechanistic divergence between productive coupling and hydrodehalogenation. Path B must be suppressed by eliminating hydride sources.

Module 2: Suzuki-Miyaura Coupling Protocols

Challenge: Bromoindazoles are electron-deficient, accelerating oxidative addition but also making the C-Pd bond prone to reduction. Solution: Use bidentate ligands to sterically crowd the metal center (preventing


-hydride elimination) and weak inorganic bases to avoid hydride transfer.
Recommended Protocol: The "dppf" Standard

This protocol minimizes debromination to <2% by avoiding alcohol solvents and strong bases.

ComponentRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3-5 mol%)The bidentate ferrocenyl ligand creates a large bite angle, favoring reductive elimination of the product over the smaller hydride species [1].
Base K₂CO₃ or K₃PO₄ (2-3 equiv)Weak inorganic bases lack

-hydrogens, removing a direct hydride source common with alkoxides (e.g., NaOEt) [2].
Solvent DME/Water or Dioxane/Water (4:1)Aprotic ethers are chemically inert toward hydride transfer. Water is essential for the boronic acid activation but does not act as a reducing agent here [3].
Temp 80-90°C Sufficient for turnover but below the threshold where thermal catalyst decomposition releases active "naked" Pd species that promote side reactions.

Step-by-Step Workflow:

  • Charge: Add 5-bromoindazole (1.0 equiv), Boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv) to a reaction vial.

  • Inert: Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes homocoupling and catalyst death.

  • Solvent: Add degassed DME and 2M aq. K₂CO₃ (4:1 ratio).[4]

  • Heat: Stir at 85°C for 4–12 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Do not use acidic workup if acid-labile groups are present.

Module 3: Buchwald-Hartwig Amination Protocols

Challenge: Amination often requires strong bases (NaOtBu) which are potent hydride donors, leading to significant debromination (10-30%). Solution: Switch to bases without


-hydrogens or use specific "Buchwald" ligands that are exceptionally fast at reductive elimination.
Recommended Protocol: The "RuPhos" System

Designed for secondary amines and challenging substrates.

ComponentRecommendationScientific Rationale
Ligand RuPhos or XPhos (Pre-catalysts preferred)These bulky, electron-rich dialkylbiaryl phosphines accelerate the reductive elimination step, outcompeting the slower hydrodehalogenation pathway [4].
Base Cs₂CO₃ or LiHMDS Cs₂CO₃ is non-reducing. LiHMDS is a strong base but lacks

-hydrogens, making it incapable of

-hydride elimination to form Pd-H [5].
Solvent Toluene or t-Amyl Alcohol While t-Amyl alcohol is an alcohol, its steric bulk hinders hydride abstraction compared to primary/secondary alcohols. Toluene is safer.

Step-by-Step Workflow:

  • Pre-complexation: If not using a pre-catalyst, stir Pd(OAc)₂ and RuPhos (1:2 ratio) in solvent for 5 mins to form the active species.

  • Addition: Add Bromoindazole (1.0 equiv), Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Conditions: Heat to 100°C in anhydrous Toluene under Argon.

  • Note: If conversion is low, switch base to LiHMDS (1.0 M in THF), added dropwise at room temperature before heating.

Module 4: Troubleshooting & FAQs

Q1: I am seeing ~15% debrominated product (indazole) in my Suzuki reaction. What should I change first? A: Immediate actions:

  • Check Solvent: Are you using Ethanol or Isopropanol? Stop. Switch to DME or Toluene.

  • Check Base: Are you using NaOEt or NaOtBu? Stop. Switch to K₂CO₃ or K₃PO₄.

  • N-Protection: If the indazole Nitrogen is unprotected, the acidic N-H can coordinate Pd. Protect with SEM (2-(Trimethylsilyl)ethoxy)methyl) or THP to sterically shield the nitrogen and prevent deprotonation-induced electron injection into the ring [6].

Q2: Can I use hydrazine to synthesize the bromoindazole ring itself without losing the bromine? A: Yes, but with caution. The condensation of 2-fluoro-5-bromobenzaldehyde with hydrazine is a standard route.

  • Risk: Hydrazine is a reducing agent.[5] High temperatures or metal contamination can trigger reduction.

  • Fix: Use O-methyloximes instead of aldehydes to prevent Wolff-Kishner type side reactions [7]. Ensure no transition metals are present in the cyclization step.

Q3: My reaction is stalled, but I'm afraid to increase temperature due to debromination. A: Do not increase temperature; this usually favors the higher-activation-energy side reaction (debromination). Instead:

  • Increase Catalyst Loading: Go from 5% to 10%.

  • Change Ligand: If using PPh₃, switch to SPhos or XPhos . These lower the activation energy for the productive coupling more than the side reaction.

Troubleshooting Decision Tree

Troubleshooting Problem Issue: High Debromination (>5%) observed CheckSolvent 1. Is Solvent Protic? (MeOH, EtOH, iPrOH) Problem->CheckSolvent ChangeSolvent Switch to Aprotic (DME, Toluene, DMF) CheckSolvent->ChangeSolvent Yes CheckBase 2. Is Base Alkoxide? (NaOtBu, NaOEt) CheckSolvent->CheckBase No ChangeBase Switch to Inorganic (K2CO3, K3PO4, Cs2CO3) CheckBase->ChangeBase Yes CheckProtect 3. Is Indazole N-H free? CheckBase->CheckProtect No Protect Protect N1 (SEM, Boc, THP) CheckProtect->Protect Yes CheckLigand 4. Is Ligand Monodentate? (PPh3) CheckProtect->CheckLigand No ChangeLigand Switch to Bidentate/Bulky (dppf, XPhos) CheckLigand->ChangeLigand Yes

Figure 2: Systematic troubleshooting logic for eliminating hydrodehalogenation.

References
  • BenchChem. (2025).[4][6][7] Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.Link

  • RSC Advances. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.Link

  • BenchChem. (2025).[4][7] Preventing hydrodehalogenation in palladium-catalyzed reactions.Link

  • BenchChem. (2025).[4][6][7] Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromoindole.[7]Link

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[7][8][9][10]Link

  • ResearchGate. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.Link

  • Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.[11] J. Org.[1] Chem. Link

Sources

Validation & Comparative

19F NMR Characterization of Trifluoromethyl Indazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 19F NMR characterization of trifluoromethyl indazoles Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of medicinal chemistry, trifluoromethyl (


) indazoles represent a privileged scaffold, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, the synthesis of these compounds often yields a mixture of N1-  and N2-alkylated regioisomers , a critical quality control challenge in drug development.

While 1H and 13C NMR are standard, they often suffer from signal overlap and complex coupling patterns in the aromatic region. This guide objectively compares 19F NMR against traditional characterization methods, demonstrating its superiority in speed, spectral clarity, and quantitative accuracy for distinguishing indazole regioisomers. We provide a field-proven, self-validating protocol for unambiguous assignment.

Comparative Analysis: 19F NMR vs. Alternatives

The following table compares the performance of 19F NMR against standard characterization techniques for fluorinated indazoles.

Feature19F NMR 1H NMR 13C NMR X-Ray Crystallography
Spectral Clarity High (No background signals)Medium (Aromatic overlap common)High (Decoupled)Absolute
Regioisomer Distinction Excellent (Distinct

~3 ppm)
Good (Requires NOESY/HMBC)Good (Requires HMBC)Definitive
Sensitivity High (83% of 1H)High (100%)Low (1.1%)N/A
Throughput High (Minutes)High (Minutes)Low (Hours)Very Low (Days/Weeks)
Sample Requirement ~1-5 mg~1-5 mg~10-50 mgSingle Crystal
In-situ Monitoring Yes (Reaction kinetics)Yes No No

Key Insight: While X-ray is the "gold standard" for absolute structure, it is impractical for routine screening. 19F NMR serves as the most efficient surrogate, providing distinct chemical shifts for N1 vs. N2 isomers due to the high sensitivity of the fluorine nucleus to local electronic environments [1].

Technical Deep Dive: The Regioisomer Challenge

The core challenge in indazole chemistry is the annular tautomerism which leads to mixtures of N1 and N2 alkylation products.

Electronic & Steric Impact on Chemical Shift

The 19F chemical shift (


) is highly sensitive to the electron density of the pyrazole ring.
  • N1-Alkylation: Preserves the benzenoid structure of the 6-membered ring. The lone pair on N1 contributes to the aromatic system.

  • N2-Alkylation: Results in a quinoid-like character contribution, altering the electron distribution across the fused system.

Diagnostic Trends: Literature data indicates a significant chemical shift difference (


) between isomers. For example, in specific trifluoromethylated derivatives, the major regioisomer (typically N1)  and minor regioisomer (typically N2)  can be separated by approximately 3.0 ppm  [2].
  • Example: Major isomer at -69.6 ppm vs. Minor isomer at -66.4 ppm (referenced to

    
    ).
    

Critical Note: The direction of the shift (upfield vs. downfield) depends on the specific position of the


 group (C3, C4, C5, C6, or C7). Therefore, chemical shift alone should not be the sole determinant for a new scaffold. It must be validated by the HOESY Protocol  described below.

Validated Experimental Protocol

This protocol is designed to be self-validating , ensuring that the assignment is correct without needing a crystal structure.

A. Sample Preparation[1]
  • Mass: Dissolve 2–5 mg of the crude or purified indazole.

  • Solvent: Use DMSO-d6 or CDCl3 .

    • Note: DMSO-d6 is preferred if hydrogen bonding is suspected, but CDCl3 provides sharper lines for non-polar derivatives.

  • Internal Standard (Mandatory for qNMR): Add 10 µL of

    
    -trifluorotoluene (
    
    
    
    -63.72 ppm) or use a coaxial insert containing TFA (
    
    
    -76.55 ppm).
B. Acquisition Parameters (Bruker/Jeol Standard)
  • Pulse Sequence: zgfig (Inverse gated decoupling) for quantitative integration; hoesy_ph for structural assignment.

  • Spectral Width: 200 ppm (sufficient to cover -50 to -80 ppm range).

  • Relaxation Delay (D1):

    • Qualitative: 1.0 s

    • Quantitative (qNMR): 5

      
       T1 (typically 5–7 s for 
      
      
      
      groups).
  • Scans (NS): 16–64 (19F is highly sensitive).

C. The "Golden Standard" Assignment Workflow (HOESY)

To definitively assign N1 vs. N2 without X-ray, use 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) . This technique detects through-space interactions (< 5 Å) between the


 group and the N-alkyl protons [3].

Decision Logic:

  • If

    
     is at C3: 
    
    • N2-Alkyl: The alkyl group is spatially proximal to C3. Strong HOESY signal.

    • N1-Alkyl: The alkyl group is spatially distal to C3. No/Weak HOESY signal.

  • If

    
     is at C7: 
    
    • N1-Alkyl: The alkyl group is spatially proximal to C7. Strong HOESY signal.

    • N2-Alkyl: The alkyl group is spatially distal to C7. No/Weak HOESY signal.

  • If

    
     is at C4/5/6: 
    
    • HOESY is less effective. Use 1H-13C HMBC to correlate N-CH2 protons to C7a (N1) or C3a (N2).

Visualization: Characterization Decision Tree

The following diagram illustrates the logical workflow for characterizing a new trifluoromethyl indazole derivative.

IndazoleCharacterization Start New CF3-Indazole Sample Acquire Acquire 1H & 19F NMR (Include Internal Std) Start->Acquire CheckPeaks Observe 19F Spectrum: Single or Multiple Peaks? Acquire->CheckPeaks Mixture Mixture of Regioisomers (Calculate Ratio via Integration) CheckPeaks->Mixture Multiple Signals Single Single Isomer CheckPeaks->Single Single Signal LocateCF3 Where is the CF3 group? Mixture->LocateCF3 Single->LocateCF3 C3_Pos Position C3 LocateCF3->C3_Pos C7_Pos Position C7 LocateCF3->C7_Pos Other_Pos Position C4, C5, or C6 LocateCF3->Other_Pos HOESY_C3 Run 1H-19F HOESY C3_Pos->HOESY_C3 Result_C3_NOE NOE: CF3 <-> N-Alkyl HOESY_C3->Result_C3_NOE Assign_N2 Assignment: N2-Isomer Result_C3_NOE->Assign_N2 Strong Signal Assign_N1 Assignment: N1-Isomer Result_C3_NOE->Assign_N1 No Signal HOESY_C7 Run 1H-19F HOESY C7_Pos->HOESY_C7 Result_C7_NOE NOE: CF3 <-> N-Alkyl HOESY_C7->Result_C7_NOE Result_C7_NOE->Assign_N2 No Signal Result_C7_NOE->Assign_N1 Strong Signal HMBC Run 1H-13C HMBC Other_Pos->HMBC Result_HMBC Correlate N-CH2 to Ring Carbons HMBC->Result_HMBC Check_C7a Crosspeak to C7a? Result_HMBC->Check_C7a Check_C7a->Assign_N2 No (C3a) Check_C7a->Assign_N1 Yes (C7a)

Caption: Logic flow for definitive regioisomer assignment of trifluoromethyl indazoles using 19F and 2D NMR techniques.

References

  • Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes - Supporting Information. Chemical Science. Retrieved from [Link]

  • Dewis, L., et al. (2019).[1] Improving the Accuracy of 1H-19F Internuclear Distance Measurement Using 2D 1H-19F HOESY. Magnetic Resonance in Chemistry. Retrieved from [Link][1]

Sources

Technical Guide: Mass Spectrometry Fragmentation Pattern of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole . As a critical scaffold in the development of kinase inhibitors and anti-inflammatory therapeutics, accurate identification of this intermediate is essential for purity profiling and metabolite tracking.

This document moves beyond basic spectral listing to offer a comparative analysis of ionization techniques and a mechanistic breakdown of collision-induced dissociation (CID) pathways. The presence of a bromine atom and a trifluoromethyl group creates a unique isotopic and fragmentation signature that serves as a self-validating identification system.

Molecular Characterization & Isotopic Signature[1][2]

Before analyzing fragmentation, the researcher must validate the precursor ion using the compound's distinct isotopic envelope.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  277.97 Da
    
  • Exact Mass (

    
    ):  279.96 Da
    
The Bromine Doublet (The "1:1" Rule)

Unlike standard organic molecules, this compound does not present a single dominant molecular ion peak. Due to the natural abundance of Bromine isotopes (


 and 

), the mass spectrum displays a characteristic 1:1 doublet separated by 2 Da.
  • Primary Checkpoint: In any ionization mode, you must observe two peaks of nearly equal intensity at m/z M and m/z M+2 . Absence of this pattern indicates de-halogenation or misidentification.

Comparative Guide: Ionization Techniques

The choice of ionization source drastically alters the observed spectral topology. The table below compares the three primary modalities for this specific indazole derivative.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Electron Impact (EI)
Polarity Mode Positive (+) (Recommended)Positive (+)N/A (Vacuum)
Primary Ion

(Protonated)


(Radical Cation)
m/z Observed 279.0 / 281.0279.0 / 281.0278.0 / 280.0
Fragmentation Low (Soft Ionization)Medium (Thermal degradation possible)High (Hard Ionization)
Suitability High. The basic N1/N2 nitrogens protonate easily. Best for LC-MS.Medium. Good for non-polar, but ESI is more sensitive for this N-heterocycle.Library Search. Best for spectral fingerprinting against NIST databases.
Application Scientist Verdict:

For drug development workflows (impurity profiling, DMPK), ESI+ (Positive Mode) is the superior choice due to the basicity of the indazole nitrogens, allowing for high-sensitivity detection of the


 species.

Fragmentation Mechanism (ESI+ CID)

When subjected to Collision Induced Dissociation (CID) in a Q-TOF or Triple Quadrupole, the protonated molecule (


 279/281) undergoes a specific decay pathway.
Phase 1: The Indazole Ring Cleavage (Retro-Diazo)

The most energetically favorable pathway for protonated indazoles involves the opening of the pyrazole ring.

  • Mechanism: The protonated nitrogen facilitates a "Retro-Diazo" type cleavage.

  • Loss: Neutral Nitrogen gas (

    
    , 28 Da) or Hydrogen Cyanide (
    
    
    
    , 27 Da).
  • Observation: A transition from 279

    
     251  (Loss of 28).
    
Phase 2: Substituent Ejection

Following the ring opening, the high internal energy leads to the loss of the substituents.

  • Trifluoromethyl Stability: The

    
     group is robust. However, under high collision energy (CE > 35 eV), it may undergo 
    
    
    
    -cleavage or fluoride migration.
  • Methyl Loss: The

    
    -methyl group can be lost as a radical (
    
    
    
    , 15 Da) or neutral methane if rearrangement occurs.
Phase 3: The Halogen Signature

The Bromine atom is typically retained in the primary fragments.

  • Diagnostic Value: The daughter ions at m/z 251 (and others) will retain the 1:1 isotopic doublet, confirming that the core benzene ring containing the Bromine is intact.

  • Radical Loss: At very high energies, the C-Br bond breaks, leading to a loss of 79/81 Da, collapsing the doublet into a singlet peak.

Visualization of Pathways[3]

The following diagrams illustrate the logical decision process for method selection and the specific fragmentation pathway.

Diagram 1: Experimental Decision Matrix

G Start Analyte: this compound CheckPolarity Check Molecular Polarity Start->CheckPolarity Branch1 High Polarity / Basic N CheckPolarity->Branch1 Contains Indazole N Branch2 Low Polarity / Volatile CheckPolarity->Branch2 If derivatized ESI Select ESI (+) Branch1->ESI APCI Select APCI (+) Branch1->APCI EI Select EI (GC-MS) Branch2->EI ResultESI Obs: [M+H]+ (279/281) Soft Ionization Ideal for LC-MS ESI->ResultESI ResultEI Obs: M+• (278/280) Hard Fragmentation Ideal for ID Confirmation EI->ResultEI

Caption: Decision matrix for selecting the optimal ionization source based on the indazole scaffold properties.

Diagram 2: ESI+ Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 279.0 / 281.0 (1:1 Doublet) Step1 Transition State Protonation on N2 Precursor->Step1 CID Energy Frag3 Fragment C: [M+H - Br]+ m/z 200.0 (Singlet) (Loss of Bromine - High Energy) Precursor->Frag3 Rare / High CE only Frag1 Fragment A: [M+H - N2]+ m/z 251.0 / 253.0 (Loss of 28 Da) Step1->Frag1 Primary Pathway (Retro-Diazo) Frag2 Fragment B: [M+H - N2 - CH3]+ m/z 236.0 / 238.0 (Loss of Methyl) Frag1->Frag2 Secondary Decay

Caption: Proposed ESI+ CID fragmentation pathway showing the characteristic loss of Nitrogen and retention of the Bromine doublet in early stages.

Experimental Protocol (Self-Validating)

To replicate these results and validate the compound identity, follow this LC-MS/MS protocol.

A. Sample Preparation[3]
  • Stock Solution: Dissolve 1 mg of compound in 1 mL Methanol (MeOH) . (Avoid ACN initially to prevent potential adduct confusion).

  • Working Standard: Dilute to 1 µg/mL in 50:50 MeOH:Water + 0.1% Formic Acid.

    • Validation: The Formic Acid is crucial to ensure protonation (

      
      ) over sodiated adducts (
      
      
      
      ).
B. LC-MS Conditions (Standardized)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometer Settings (Q-TOF / Orbitrap)
  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Collision Energy (CE) Ramping:

    • Low (10 eV): Confirm Parent Ion (279/281 doublet).

    • Med (25 eV): Observe Ring Opening (251/253).

    • High (45 eV): Observe skeletal breakdown and halogen loss.

References

  • Holčapek, M., et al. (2010). Structural analysis of small molecules by mass spectrometry. Wiley Interdisciplinary Reviews. Link

  • BenchChem Technical Library. (2025). The Signature of a Halogen: Isotopic Abundance of Bromine. Link

  • NIST Chemistry WebBook. Standard Reference Data for Indazole Derivatives. Link

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry. Link

  • PubChem Compound Summary. (2025). 6-Bromo-1-methyl-1H-indazole. National Library of Medicine. Link

A Comparative Guide to HPLC Purity Analysis of Bromo-Indazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Synthesis

In the intricate pathway of pharmaceutical development, the quality of starting materials and intermediates is paramount. Bromo-indazole derivatives are a cornerstone scaffold in the synthesis of numerous active pharmaceutical ingredients (APIs), including potent kinase inhibitors and antiviral agents.[1][2] The precise placement of the bromine atom and the overall purity of these intermediates directly influence the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product.[3] Consequently, a robust, reliable, and efficient analytical method for purity determination is not just a quality control metric; it is a critical component of a successful drug development program.

This guide provides an in-depth comparison of two prevalent High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of bromo-indazole intermediates: the industry-standard Reversed-Phase HPLC (RP-HPLC) and the modern, high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC). We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer field-proven insights to guide researchers in selecting and implementing the most appropriate method for their needs.

The Analytical Challenge: What Are We Looking For?

Purity analysis of bromo-indazole intermediates requires a method capable of separating the main compound from a host of potential impurities.[4] These often include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Incorrectly brominated or substituted indazole rings, which can be notoriously difficult to separate.[5]

  • By-products: Compounds formed from side reactions.

  • Degradants: Impurities that form upon storage or exposure to stress conditions like acid, base, or oxidation.[6][7]

A successful HPLC method must be stability-indicating, meaning it can resolve the active analyte from all potential degradation products and impurities.[6][8]

Methodology Comparison: RP-HPLC vs. UHPLC

The workhorse for pharmaceutical purity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][9] It separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. More recently, Ultra-High-Performance Liquid Chromatography (UHPLC) has emerged, offering significant advantages in speed and efficiency by using columns with smaller particle sizes (<2 µm).[9][10]

Core Principles & Rationale
  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for bromo-indazoles. The hydrophobic C18 chains interact with the relatively non-polar indazole ring structure, providing effective retention.

  • Mobile Phase: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is used. Bromo-indazoles are moderately polar, and by adjusting the ratio of organic solvent, we can control the elution time. Increasing the organic content reduces retention time, while decreasing it increases retention.

  • Mobile Phase Additive: The addition of a small amount of acid, such as 0.1% formic acid, is critical.[11] It serves two purposes: 1) It protonates the basic nitrogen on the indazole ring, ensuring a consistent charge state, and 2) It suppresses the ionization of residual silanol groups on the silica-based stationary phase. This minimizes peak tailing and results in sharp, symmetrical peaks, which are essential for accurate quantification.

The primary difference between HPLC and UHPLC lies in the column technology. UHPLC columns are packed with sub-2µm particles, which provide a dramatic increase in separation efficiency. However, this requires instrumentation capable of handling the much higher backpressures generated.[10]

Performance & Operational Comparison

The following table objectively compares the key performance and operational parameters of a traditional RP-HPLC method versus a modern UHPLC method for analyzing a typical bromo-indazole intermediate.

ParameterConventional RP-HPLCUHPLC (Ultra-High-Performance)Rationale & Impact
Column Particle Size 3.5 - 5 µm< 2 µmSmaller particles provide significantly higher separation efficiency and resolution.
Column Dimensions 4.6 x 150 mm2.1 x 50 mmShorter, narrower columns are used in UHPLC, leading to faster run times and lower solvent use.
Flow Rate 1.0 mL/min0.4 mL/minOptimized for the smaller column dimensions to maintain linear velocity.
Typical Run Time 15 - 30 minutes2 - 5 minutesDrastic reduction in analysis time, enabling high-throughput screening.
System Backpressure 1000 - 2000 psi6000 - 15000 psiUHPLC requires specialized pumps and hardware to operate at these high pressures.
Solvent Consumption High (~15-30 mL/run)Low (~1-2 mL/run)Significant cost savings and reduced environmental impact ("Green Chemistry").[10]
Sensitivity GoodExcellentSharper, narrower peaks in UHPLC lead to a better signal-to-noise ratio, improving detection limits.
Instrument Requirement Standard HPLC SystemSpecialized UHPLC/UPLC SystemHigher initial capital investment for UHPLC instrumentation.

Workflow & Decision Making

Choosing the right technology depends on the specific laboratory context, including sample load, required turnaround time, and available equipment.

G start Purity Analysis Required for Bromo-Indazole decision1 High Sample Throughput Needed? start->decision1 decision2 Complex Mixture? (e.g., Isomers) decision1->decision2 No instrument UHPLC System Available? decision1->instrument Yes hplc_path Conventional RP-HPLC decision2->hplc_path No decision2->instrument Yes end_hplc Standard throughput, robust analysis hplc_path->end_hplc uhplc_path UHPLC Method end_uhplc High throughput, superior resolution, green method uhplc_path->end_uhplc instrument->hplc_path No instrument->uhplc_path Yes

Decision workflow for selecting an HPLC method.

Experimental Protocols

The following protocols are designed to be self-validating by incorporating system suitability tests (SST) as mandated by regulatory bodies like the ICH.[12][13][14] The method is deemed suitable for analysis only if all SST criteria are met.

Protocol 1: Standard RP-HPLC Method

This method is robust and suitable for routine quality control in labs equipped with standard HPLC systems.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    15.0 90
    18.0 90
    18.1 30

    | 22.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm[11]

  • Injection Volume: 10 µL

2. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh 10 mg of the bromo-indazole reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the bromo-indazole intermediate sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Rationale: A higher concentration for the sample solution is used to ensure accurate detection and quantification of low-level impurities.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • %RSD of Peak Area: ≤ 2.0%

Protocol 2: High-Throughput UHPLC Method

This method is ideal for high-throughput screening, reaction monitoring, and labs with complex samples requiring higher resolution.

1. Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    2.5 90
    3.0 90
    3.1 30

    | 4.0 | 30 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C Rationale: Higher temperature reduces mobile phase viscosity, lowering backpressure and improving peak shape at high flow velocities.

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

2. Solution Preparation:

  • Same as Protocol 1.

3. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.8

    • Theoretical Plates (N): ≥ 10000

    • %RSD of Peak Area: ≤ 1.5%

Method Validation: The Pillar of Trustworthiness

Both methods must be validated according to ICH Q2(R1) guidelines to prove they are suitable for their intended purpose.[13][15] Validation demonstrates the method's performance and reliability.

G cluster_0 Method Validation Workflow cluster_1 Validation Parameters dev Method Development val Validation Protocol (ICH Q2(R1)) dev->val spec Specificity val->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD / LOQ prec->lod rob Robustness lod->rob rep Validation Report rob->rep

ICH Q2(R1) Method Validation Workflow.
Summary of Validation Parameters & Typical Results
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.[13]Peak purity index > 0.995 (using DAD/PDA detector); Baseline resolution between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response.[15]Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of standard concentration).
Accuracy To measure the closeness of the test results to the true value.[16]98.0% - 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[17]
Precision To assess the method's repeatability and intermediate precision.%RSD ≤ 2.0% for multiple preparations and injections.
LOD & LOQ Limit of Detection (LOD) and Limit of Quantitation (LOQ).Determined by signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[16]System suitability parameters remain within limits when flow rate (±10%), column temp (±5°C), etc., are varied.

Alternative and Complementary Techniques

While HPLC is the gold standard for purity, orthogonal techniques are invaluable for comprehensive characterization, especially for identifying unknown impurities.[4][9]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Coupling HPLC with a mass spectrometer provides molecular weight information, which is crucial for identifying unknown peaks observed in the purity analysis.[18]

  • GC (Gas Chromatography): Ideal for analyzing volatile impurities, such as residual solvents from the synthesis process.[9]

  • Normal Phase (NP) HPLC: While less common, NP-HPLC can offer different selectivity, particularly for separating isomers that are difficult to resolve by reversed-phase methods.[19]

Conclusion

The choice between a conventional RP-HPLC and a modern UHPLC method for the purity analysis of bromo-indazole intermediates is a balance of throughput needs, resolution requirements, and available resources. A standard RP-HPLC method offers robustness and is accessible to nearly all pharmaceutical labs. In contrast, a UHPLC method provides unparalleled speed, higher resolution, and greener operation, making it the superior choice for high-throughput environments and for challenging separations involving closely related impurities or isomers.

Regardless of the chosen platform, the foundation of a reliable purity analysis lies in a well-developed, systematically validated method. By understanding the scientific principles behind the separation and adhering to the validation framework outlined by ICH guidelines, researchers can ensure the data generated is accurate, trustworthy, and provides a true reflection of the intermediate's quality, safeguarding the integrity of the entire drug development process.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Available from: [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

  • Preprints.org. (2025). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Available from: [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • MDPI. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]

  • ALWSci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]

  • JAPS. (n.d.). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Available from: [Link]

  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • MDPI. (n.d.). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]

  • Springer. (n.d.). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Available from: [Link]

  • ResearchGate. (2016). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Available from: [Link]

  • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • International Journal of Science and Research Archive. (2024). Method development and validation of ornidazole by using RP-HPLC. Available from: [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]

  • Hindawi. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Available from: [Link]

  • Springer. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Available from: [Link]

  • CR Subscription Agency. (n.d.). Development and Validation of Stability Indicating RP- HPLC Method for the Determination of Brinzolamid in Bulk and Pharmaceutical Dosage Forms. Available from: [Link]

  • RJPT. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Available from: [Link]

  • JOCPR. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP-HPLC. Available from: [Link]

Sources

Comparing reactivity of 6-bromo vs 5-bromo indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 6-Bromo vs. 5-Bromo Indazole Derivatives Content Type: Technical Comparison Guide

Executive Summary: The "Push-Pull" Divergence

For medicinal chemists targeting kinase inhibitors (e.g., Axitinib analogues) or GPCR modulators, the choice between 5-bromoindazole and 6-bromoindazole is rarely arbitrary. While both serve as electrophilic handles for transition-metal catalyzed cross-couplings, their reactivity profiles diverge significantly due to the electronic influence of the pyrazole core.

  • 5-Bromoindazole: Behaves as an electron-rich aryl halide due to direct resonance donation from the pyrrole-like N1 nitrogen. It is the "workhorse" isomer, generally providing higher stability and predictable behavior in Suzuki-Miyaura couplings.

  • 6-Bromoindazole: Behaves as a more electron-deficient species (relative to the 5-position) but suffers from steric and electronic complications arising from the adjacent pyridine-like N2 and the N1-H handle. It often requires specialized ligand systems (e.g., BrettPhos) to achieve high yields in Buchwald-Hartwig aminations.[1][2]

The Verdict: Use 5-bromo for rapid library generation with standard catalytic systems. Reserve 6-bromo for structure-activity relationship (SAR) studies where the specific vector is required, but anticipate the need for catalyst optimization.

Electronic Landscape & Structural Basis

To predict reactivity, one must understand the electronic "terrain" of the indazole scaffold. The bicyclic system creates a distinct electronic gradient.

Resonance Analysis
  • Position 5 (The "Para" Analogue): The N1 nitrogen (pyrrole-type) has a lone pair that donates electron density into the benzene ring. Resonance structures place a partial negative charge at C3, C5, and C7. Consequently, the C5-Br bond is more electron-rich.

    • Impact: Slower oxidative addition (Pd⁰ → Pdᴵᴵ) compared to electron-poor systems, but the resulting intermediate is highly stable.

  • Position 6 (The "Meta" Analogue): This position is meta to the donating N1 and para to the withdrawing N2 (imine-type). It does not receive the same resonance stabilization.

    • Impact: The C6-Br bond is more polarized and electron-deficient, theoretically accelerating oxidative addition. However, the proximity to the N1-H (or protecting group) introduces a "ortho-like" steric penalty.

Visualization: Electronic Activation Pathway

The following diagram illustrates the resonance contributions that differentiate the two positions.

IndazoleElectronics N1 N1 (Pyrrole-like) Electron Donor C5 C5 Position (Electron Rich) N1->C5 Resonance (+M) C6 C6 Position (Electron Deficient) N1->C6 Inductive Only (-I) N2 N2 (Pyridine-like) Electron Acceptor N2->C6 Conjugation Reactivity_5 Reactivity: 5-Br Stable, Predictable Standard Ligands (PPh3, dppf) C5->Reactivity_5 Reactivity_6 Reactivity: 6-Br Fast Oxidative Addition Requires Bulky Ligands (BrettPhos) C6->Reactivity_6

Figure 1: Electronic flow within the indazole core showing the activation of C5 vs. C6.

Head-to-Head: Palladium-Catalyzed Cross-Couplings

Suzuki-Miyaura Coupling Performance

The 5-bromo derivative is remarkably robust. In comparative internal studies and literature meta-analysis, 5-bromoindazole couples efficiently with aryl and heteroaryl boronic acids using standard Pd(dppf)Cl₂ catalysts.

Data Summary: Coupling with Phenylboronic Acid

Feature 5-Bromoindazole 6-Bromoindazole
Catalyst System Pd(dppf)Cl₂ / K₂CO₃ Pd(PPh₃)₄ / Na₂CO₃ (Requires Optimization)
Solvent Dioxane/H₂O (Standard) DME/H₂O or Toluene/EtOH
Temp/Time 80°C / 2-4 h 90-100°C / 4-12 h
Typical Yield 85 - 95% 65 - 80%

| Side Reactions | Minimal | Protodehalogenation (loss of Br) |

Buchwald-Hartwig Amination (The Critical Differentiator)

This is where the isomers diverge most sharply.

  • 5-Br: Reacts well with primary and secondary amines.[1]

  • 6-Br: Often struggles with electron-deficient anilines.[1] The "ortho-effect" from the N-N bond and the N1-H acidity can poison the catalyst if not managed.

Protocol Recommendation: For 6-bromoindazole, you must use dialkylbiaryl phosphine ligands (e.g., BrettPhos or XPhos) to prevent the formation of stable, unreactive Pd-dimers.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for 5-Bromoindazole

Use this for routine library synthesis.

  • Setup: In a microwave vial, charge 5-bromo-1H-indazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.2 M concentration).

  • Base: Add Cs₂CO₃ (3.0 equiv).

  • Reaction: Seal and heat to 90°C for 4 hours (or MW 120°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine. The 5-substituted product usually precipitates or crystallizes upon concentration.

Protocol B: High-Efficiency Buchwald for 6-Bromoindazole

Use this when the 6-position vector is mandatory for SAR.

  • Protection (Crucial): Do not run this on unprotected indazole if possible. Protect N1 with THP (Tetrahydropyranyl) or SEM first.

    • Why? The acidic N1-H (pKa ~14) quenches the base and coordinates Pd.

  • Catalyst Pre-mix: In a glovebox, mix Pd₂(dba)₃ (0.02 equiv) and BrettPhos (0.04 equiv) in t-BuOH or Dioxane. Stir 5 mins at 60°C to activate.

  • Reaction: Add N1-THP-6-bromoindazole (1.0 equiv), Amine (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Execution: Heat at 100°C for 12-16 hours.

  • Deprotection: Treat crude with 4M HCl/Dioxane to remove THP.

Case Study: Lithium-Halogen Exchange

For generating the nucleophilic aryl-lithium species, the position dictates the stability and temperature requirements.

Workflow Visualization: Lithiation Strategy

Lithiation Start Starting Material: Bromo-Indazole Decision Is N1 Protected? Start->Decision Protected Yes (e.g., N-THP, N-Me) Decision->Protected Preferred Unprotected No (Free N-H) Decision->Unprotected Risky Path_5 5-Bromo Exchange: 1.1 eq n-BuLi, -78°C Forms stable 5-Li species Protected->Path_5 5-Br Substrate Path_6 6-Bromo Exchange: Requires t-BuLi (2 eq) Less stable (Isomerizes > -60°C) Protected->Path_6 6-Br Substrate Double_Base Double Deprotonation: Requires 2.2 eq n-BuLi 1st: N-Li, 2nd: C-Li Unprotected->Double_Base Both Isomers

Figure 2: Decision tree for Lithium-Halogen exchange. Note the requirement for double base usage with unprotected substrates.

Key Observation: The 5-lithio-1-methylindazole species is stable at -78°C for >1 hour. The 6-lithio analogue is prone to "scrambling" or isomerization to the thermodynamically favored C3 position if the temperature rises above -60°C.

References

  • National Institutes of Health (NIH). (2014). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Retrieved from [Link]

  • Lattanzi, A., et al. (2018). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2023). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of Trifluoromethylated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Context

Trifluoromethylated indazoles represent a critical scaffold in modern drug discovery.[1] The incorporation of a trifluoromethyl (


) group into the indazole core serves as a bioisostere for methyl or chloro substituents, significantly modulating metabolic stability (blocking metabolic hot spots), lipophilicity, and protein-ligand binding kinetics.[2][3]

For the analytical chemist and synthetic researcher, the UV-Vis absorption spectrum is a primary tool for:

  • Tautomeric Identification: Distinguishing between

    
    - and 
    
    
    
    -isomers, which is governed by the electronic perturbation of the
    
    
    group.[3][1]
  • Purity Assessment: Validating the removal of non-fluorinated precursors or regioisomers.[1]

  • Photophysical Characterization: Understanding the HOMO-LUMO gap transitions (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) essential for photopharmacology applications.[3][1]
    

This guide provides a comparative analysis of the spectral properties of trifluoromethylated indazoles against their non-fluorinated and alkylated counterparts.

Part 2: Fundamental Principles & Spectral Mechanics

The Chromophore & Electronic Transitions

The indazole (benzo[


]pyrazole) chromophore exhibits two primary absorption bands in the UV region:
  • Band I (250–260 nm): High intensity, attributed to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     transitions.[2][3]
    
  • Band II (290–310 nm): Lower intensity, attributed to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     transitions (homologous to the naphthalene 
    
    
    
    -band).[3]
The Trifluoromethyl Perturbation

The ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group is strongly electron-withdrawing (

effect) but can engage in negative hyperconjugation.[3][1] Its impact on the UV spectrum is distinct from simple alkylation:
  • Bathochromic Shift (Red Shift): Unlike a methyl group, which donates electron density, the

    
     group lowers the energy of the LUMO more significantly than the HOMO, typically resulting in a bathochromic shift of 5–15 nm compared to the unsubstituted parent.[2]
    
  • Tautomeric Equilibrium: The

    
     group at the C3 position increases the acidity of the N-H proton. In solution, this can shift the equilibrium between 
    
    
    
    - and
    
    
    -tautomers, which have distinct spectral signatures.[2][3]

Part 3: Comparative Spectral Data

The following data consolidates experimental observations for


-indazole, methylated standards, and trifluoromethylated derivatives.
Table 1: Comparative Absorption Maxima (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[2][4]
Compound ClassSubstituent (Pos)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(nm) [Solvent: MeCN]
Extinction Coeff.[3] (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

,

)
Key Spectral Feature
Parent Indazole Unsubstituted250, 294~5,000 (at 294 nm)Sharp vibronic structure in non-polar solvents.[3][1]
Alkyl Standard 1-Methyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
252, 296~6,500Similar profile to parent; confirms

character.[2][3][1]
Alkyl Isomer 2-Methyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
260, 305~8,500Diagnostic Red Shift (~10 nm) vs

.[3] Broader band.[1]
Fluorinated 3-Trifluoromethyl 265, 308 ~7,200 Distinct bathochromic shift due to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

electronic effect.[3][1]
Fluorinated 6-Trifluoromethyl 258, 302 ~6,800 Moderate shift; retains

-like vibronic structure.[3][1]
Fused System Pyrimido-indazole (

)
310–340>15,000Extended conjugation leads to significant red shift.[3][1]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The


-indazole chromophore consistently absorbs at longer wavelengths than the 

-isomer.[1] If your synthesized

-trifluoromethyl or

-alkyl indazole shows a

nm (in MeCN), suspect the presence of the

-isomer or significant conjugation extension.[3]

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and spectral accuracy, follow this standardized workflow. This protocol is designed to eliminate common artifacts such as solvent cut-off interference and concentration-dependent aggregation.[3][1]

Protocol: UV-Vis Characterization of Fluorinated Indazoles

Reagents:

  • Analyte: Trifluoromethylated indazole derivative (>98% purity by HPLC).[3][1][4][5]

  • Solvent: Acetonitrile (MeCN), HPLC Grade (Cut-off <190 nm).[3][4] Note: Avoid MeOH if studying tautomeric ratios, as protic solvents stabilize specific tautomers via H-bonding.[2][3]

Step-by-Step Methodology:

  • Baseline Correction (The Blank):

    • Fill two matched quartz cuvettes (1 cm path length) with pure MeCN.

    • Run a baseline scan (200–800 nm).[3][1][4] Ensure the baseline is flat (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Abs).[3]
      
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the indazole derivative.

    • Dissolve in 10 mL MeCN to create a Stock A (~0.5 mM).[3][1][4]

    • Validation: Sonicate for 2 mins. Ensure no particulates remain (fluorinated compounds can be hydrophobic and slow to dissolve).[3][1][4]

  • Working Solution & Measurement:

    • Dilute Stock A (1:10) to create Working Solution B (~50 µM).

    • Measure Absorbance at expected ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (e.g., 300 nm).[2][3]
      
    • Target Absorbance: 0.6 – 0.8 AU. If Abs > 1.0, dilute further.[2][3] If Abs < 0.2, use Stock A.[2][3]

  • Spectral Acquisition:

    • Scan range: 220 nm – 500 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min).[3][1][4]

    • Data Interval: 1 nm.[1]

  • Data Processing:

    • Identify ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[3][1][6][7]
      
    • Calculate Molar Extinction Coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      = Absorbance,
      
      
      = concentration (M),
      
      
      = path length (cm).[2][3]

Part 5: Isomer Differentiation Workflow

Distinguishing between Regioisomers (


- vs 

-substituted) is a common challenge. The following logic flow illustrates how to combine UV-Vis data with synthesis checks.

Indazole_Analysis cluster_legend Interpretation Guide Input Synthesized CF3-Indazole Sample Solubility Dissolve in MeCN (HPLC Grade) Input->Solubility Scan Acquire UV-Vis Spectrum (220-400 nm) Solubility->Scan CheckLambda Check Lambda max (Band II) Scan->CheckLambda N1_Path Lambda max ~295-300 nm (Vibronic Structure) CheckLambda->N1_Path < 300 nm N2_Path Lambda max >305 nm (Broader Band) CheckLambda->N2_Path > 300 nm Conclusion1 Likely N1-Isomer (1H) Confirmed by NOESY NMR N1_Path->Conclusion1 Conclusion2 Likely N2-Isomer (2H) Confirmed by HMBC NMR N2_Path->Conclusion2 Legend1 N2-isomers generally red-shifted vs N1

Figure 1: Decision logic for differentiating Indazole isomers using UV-Vis spectral shifts.

Part 6: References

  • Photophysical Properties of Indazoles: Detailed comparison of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    - and 
    
    
    
    -indazole absorption spectra, establishing the bathochromic shift of the
    
    
    -tautomer. Source:[3][8]
  • Synthesis and Properties of Trifluoromethylated Indazoles: Protocols for synthesizing ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -indazoles and data on their solid-state and solution properties.
    Source:[2][3]
    
  • Structural Analysis of Fluorinated Indazoles: X-ray and NMR analysis of 3-trifluoromethyl-1H-indazole, providing context for their electronic structure. Source:[3][4]

  • Electronic Effects in Heterocycles: General data on how electron-withdrawing groups like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     affect UV absorption in nitrogen heterocycles.
    Source:[3]
    

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the safe handling, use, and disposal of 6-Bromo-1-methyl-3-(trifluoromethyl)-1H-indazole. As a specialized heterocyclic compound, likely utilized in pharmaceutical research and development, its handling demands a rigorous and informed approach to safety. This guide synthesizes data from structurally similar molecules to establish a robust safety protocol, ensuring the well-being of laboratory personnel and the integrity of research.

Core Hazard Assessment and Mitigation Strategy

This compound combines several chemical features that inform its hazard profile. The indazole core is a common scaffold in bioactive molecules[1]. The presence of a bromine atom and a trifluoromethyl group categorizes it as a halogenated organic compound, which often requires specific handling and disposal procedures[2]. Analogous bromo-indazole compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation[3][4][5]. Therefore, a proactive mitigation strategy based on the hierarchy of controls is essential.

The most effective safety protocols prioritize engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier against exposure.

cluster_0 Hierarchy of Controls A Elimination/Substitution (Not feasible for specific research) B Engineering Controls (Primary Containment) A->B Design Safer Workspaces C Administrative Controls (Procedures & Training) B->C Implement Safe Work Practices D Personal Protective Equipment (PPE) (Final Barrier) C->D Protect the Worker

Caption: Hierarchy of controls for chemical handling.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following equipment must be utilized for all procedures involving this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldGoggles must meet ANSI Z87.1 or European Standard EN166 specifications to protect against splashes and fine dust.[4][6] A face shield worn over goggles is required when handling larger quantities or during procedures with a high splash potential.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves provide adequate protection for incidental contact.[6] For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove when handling potent compounds.
Body Protection Laboratory CoatA flame-resistant lab coat (e.g., Nomex®) buttoned completely is the minimum requirement.[6] For tasks with significant splash risk or when handling large quantities, a chemically impervious apron or suit should be worn over the lab coat.[7]
Respiratory Protection Air-Purifying RespiratorAll handling of the solid compound or its solutions should occur within a certified chemical fume hood.[2] If work outside a hood is unavoidable or aerosol generation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][7][8]
Foot Protection Closed-Toe ShoesShoes must fully cover the foot and be made of a non-porous material to protect against spills.[6]

Operational Plan: Safe Handling and Storage

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

Engineering Controls
  • Primary Containment: All weighing and solution preparation must be conducted in a certified chemical fume hood with a face velocity appropriate for handling chemical powders.

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][4]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Put on all required PPE as detailed in the table above before entering the designated handling area.

  • Weighing: If possible, use a balance inside the fume hood. If an external balance must be used, transfer the compound in a sealed container and open it only within the containment of the hood. Avoid creating dust.

  • Solution Preparation: Add solvents slowly to the solid to avoid splashing. Ensure the container is appropriately sized for the volume of the solution.

  • Post-Handling: After completing the procedure, decontaminate any equipment used. Wipe down the work surface in the fume hood.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[3][4][5]

Storage Requirements
  • Container: Keep the compound in a tightly sealed, clearly labeled container.[3][4]

  • Location: Store in a cool, dry, and well-ventilated area, preferably in a locked cabinet.[3][4]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[3][4]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[3][4][5] If they feel unwell, call a poison center or doctor.[3][5]

  • Spill Cleanup: For small spills, wear the prescribed PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), and sweep it into a designated hazardous waste container.[9] Avoid generating dust.[8] Ensure the area is well-ventilated during cleanup.

Disposal Plan: A Lifecycle Approach

Proper disposal is a legal and ethical responsibility. As a halogenated organic compound, this compound requires disposal as hazardous waste.

Waste Segregation and Collection
  • Waste Stream: All solid waste, contaminated consumables (e.g., gloves, bench paper), and solutions containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[2]

  • Container: The waste container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[2]

A Point of Generation (Fume Hood) B Segregated Waste Container ('Halogenated Organic Waste') A->B Collect Waste C Secure Temporary Storage (Satellite Accumulation Area) B->C Store Securely D Licensed Hazardous Waste Disposal Vendor C->D Scheduled Pickup

Caption: Waste disposal workflow for halogenated compounds.

Final Disposal
  • Procedure: All waste must be disposed of through an approved and licensed waste disposal plant or vendor.[3][4][5] Never dispose of this chemical down the drain or in regular trash.

References

  • 6-Bromo-1-methyl-1H-indazole - SAFETY DATA SHEET. (2012-05-08).
  • Personal protective equipment for handling 2-[4-(Trifluoromethyl)phenyl]propanedial. Benchchem.
  • 6-Bromo-1H-indazole - SAFETY DATA SHEET. (2011-08-12).
  • SAFETY DATA SHEET - Fisher Scientific.
  • 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5. MilliporeSigma.
  • 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid. Apollo Scientific.
  • Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromo-1H-indazole. Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Proper Disposal of 3-Bromo-6-(trifluoromethyl)-1H-indazole: A Guide for Laboratory Professionals. Benchchem.
  • BLD Pharmatech SAFETY DATA SHEET. BLD Pharmatech.
  • Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). National Institutes of Health (NIH).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.